Rifampicin-d8
Description
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Properties
Molecular Formula |
C43H58N4O12 |
|---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i15D2,16D2,17D2,18D2 |
InChI Key |
JQXXHWHPUNPDRT-XWINXELBSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Rifampicin-d8 and its primary uses in research
An In-depth Whitepaper on the Application of Rifampicin-d8 in Quantitative Bioanalysis and Drug Metabolism Research
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the broad-spectrum antibiotic Rifampicin. Designed for researchers, scientists, and drug development professionals, this document details its primary applications as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide includes detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.
Introduction to this compound
This compound is a stable isotope-labeled version of Rifampicin, where eight hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Rifampicin but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled (or "light") analyte by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1][2][3]
The primary use of this compound is in pharmacokinetic and therapeutic drug monitoring studies of Rifampicin.[3][4] By adding a known amount of this compound to a biological sample (e.g., plasma) before processing, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise quantification of the parent drug.[2]
Physicochemical Properties of Rifampicin and this compound
A clear understanding of the physical and chemical properties of both the analyte and its deuterated internal standard is crucial for method development and validation. The key properties are summarized in the table below.
| Property | Rifampicin | This compound |
| Molecular Formula | C₄₃H₅₈N₄O₁₂[5] | C₄₃H₅₀D₈N₄O₁₂[6] |
| Molecular Weight | 822.9 g/mol [5] | 830.99 g/mol [6] |
| Accurate Mass | 822.40512330 Da[5] | 830.4553 Da[6] |
| Synonyms | Rifampin, Rifamycin AMP[5] | Rifampin-d8, Rifamycin AMP-d8[1] |
| Appearance | Red-orange crystalline solid | Solid[7] |
Experimental Protocol: Quantification of Rifampicin in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantitative analysis of Rifampicin in human plasma using this compound as an internal standard. This protocol is a composite of best practices from validated methods.[2][4][8]
Materials and Reagents
-
Rifampicin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with K₂EDTA as anticoagulant)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Rifampicin primary stock solution with methanol to prepare a series of working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 2000 ng/mL.[2]
-
Calibration Standards and QC Samples: Spike blank human plasma with the Rifampicin working standard solutions to create calibration standards at concentrations ranging from 25 to 10,000 ng/mL.[2] Similarly, prepare QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (2000 ng/mL).[2]
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 15,700 x g for 5 minutes at 4°C.[2]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[3]
-
Mobile Phase A: 0.1% Formic acid in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Elution: A time-programmed gradient is employed to separate Rifampicin from endogenous plasma components.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Signaling Pathway: Rifampicin-Induced CYP3A4 Expression
Rifampicin is a well-known potent inducer of cytochrome P450 enzymes, particularly CYP3A4.[9][10][11] This induction is primarily mediated by the activation of the pregnane X receptor (PXR). The signaling pathway is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. abmole.com [abmole.com]
- 8. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Influx and Efflux Transporters and Cytochrome P450 3A4 in Primary Human Hepatocytes by Rifampin, Rifabutin, and Rifapentine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 induction by rifampicin in healthy subjects: determination using the Karolinska cocktail and the endogenous CYP3A4 marker 4beta-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Rifampicin-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Rifampicin-d8, the deuterated form of the potent antibiotic Rifampicin. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key processes to support research and development activities.
Core Physical and Chemical Data
This compound is the stable isotope-labeled version of Rifampicin, a widely used antibiotic for treating bacterial infections, including tuberculosis.[1][2] The incorporation of eight deuterium atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to Rifampicin but mass-shifted.[2][3]
Physical Properties
The physical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Orange-brown to red-brown powder | [4] |
| Molecular Formula | C43H50D8N4O12 | [2][][6][7][8][9] |
| Molecular Weight | 830.99 g/mol | [][7][8][9] |
| Accurate Mass | 830.4553 | [9] |
| Melting Point | 183-188 °C (decomposes) (for unlabeled) | [1][4][10] |
| Storage Conditions | -20°C, desiccated, protected from light | [4][6][11] |
Chemical Properties
Key chemical properties, including solubility and stability, are crucial for experimental design.
| Property | Details | Source(s) |
| Solubility | Soluble in DMSO (~100 mg/mL), chloroform (349 mg/mL), ethyl acetate (108 mg/mL), methanol (16 mg/mL). Slightly soluble in water (1.3-2.5 mg/mL depending on pH). | [4][10][11][12] |
| Stability | Stable for at least two years when stored as a solid under recommended conditions. Solutions in DMSO are stable for about 8 months at -15°C. Decomposes in acidic or alkaline aqueous solutions. | [4][12] |
| Purity/Isotopic Enrichment | Typically >95% (HPLC) with >95-98% atom D enrichment. | [][6][8][13] |
| Unlabeled CAS Number | 13292-46-1 | [2][4][][6][8][10][11] |
Mechanism of Action
Rifampicin exerts its antibiotic effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[14][15][16] It binds to the β-subunit of the enzyme within the DNA/RNA channel, creating a steric block that prevents the elongation of the RNA transcript.[1] This action effectively halts the synthesis of essential bacterial proteins, leading to cell death. Mammalian RNA polymerase is not affected by Rifampicin, providing its selective toxicity against bacteria.[14][16]
Caption: Mechanism of action of this compound.
Experimental Protocols
Quantitative Analysis by LC-MS/MS
This compound is primarily used as an internal standard (IS) for the accurate quantification of Rifampicin in biological matrices like human plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 25 µL of a working internal standard solution (this compound in methanol).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
System: HPLC system (e.g., Shimadzu Prominence) coupled to a triple quadrupole mass spectrometer (e.g., API 5000).[17]
-
Column: A C18 column (e.g., core-shell Kinetex C18, 50 × 2.1 mm, 2.6 µm) is suitable.[3]
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[3]
-
Flow Rate: 1.0 mL/min.[17]
-
Injection Volume: 2 µL.[17]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The ratio of the peak area of Rifampicin to the peak area of this compound is used to calculate the concentration of Rifampicin in the sample against a standard curve.
-
Caption: LC-MS/MS sample preparation workflow.
Conceptual Synthesis Workflow
The synthesis of Rifampicin typically starts from Rifamycin S, a precursor produced by fermentation. The process involves a series of chemical modifications to introduce the 3-(4-methyl-1-piperazinyl)-iminomethyl side chain.[18][19] The synthesis of the deuterated analog would follow a similar pathway, likely utilizing a deuterated version of 1-amino-4-methylpiperazine in the final condensation step.
General Steps:
-
Reaction of Rifamycin S: Rifamycin S is reacted in an aprotic dipolar solvent (e.g., dimethylformamide) with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine.[18] This reaction may be carried out in the presence of formaldehyde.
-
Condensation: The resulting intermediate is then reacted with 1-amino-4-methylpiperazine (or its deuterated counterpart, 1-amino-4-(methyl-d3)-piperazine-d5). The pH is maintained between 5 and 7.[18]
-
Isolation and Purification: The crude this compound is isolated from the reaction mixture.
-
Crystallization: The product is purified through recrystallization from a suitable solvent (e.g., acetone, petroleum ether) to obtain the final crystalline form.[19][20]
Caption: Conceptual synthesis workflow for this compound.
Spectroscopic Analysis
Characterization of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. In ¹H NMR of this compound, the signals corresponding to the eight deuterated positions will be absent compared to the spectrum of unlabeled Rifampicin.[21][22][23] The analysis is typically performed in a deuterated solvent like DMSO-d6.[22][23]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and molecular formula. The isotopic cluster will clearly show the incorporation of eight deuterium atoms, resulting in a molecular weight of approximately 831 g/mol .
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as hydroxyls, amides, and carbonyls.
-
UV-Visible Spectroscopy: Rifampicin has characteristic maximum absorbances at approximately 237, 334, and 475 nm in phosphate buffer (pH 7.38).[4][10][11]
References
- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sussex-research.com [sussex-research.com]
- 7. This compound | CAS No- 13292-46-1(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
- 9. This compound | CAS | LGC Standards [lgcstandards.com]
- 10. Rifampicin CAS#: 13292-46-1 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [einsteiniumchemie.com]
- 14. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rifampicin: Mechanism of action and Rifampicin resistance_Chemicalbook [chemicalbook.com]
- 16. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 19. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
- 20. CN103755723A - Method for preparing rifampicin I crystal form - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Guide to Rifampicin-d8: Properties, Analytical Applications, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rifampicin-d8, a deuterated analog of the potent antibiotic Rifampicin. This document outlines its fundamental physicochemical properties, details its application as an internal standard in bioanalytical methods, and explores the complex signaling pathways influenced by its non-deuterated counterpart, Rifampicin.
Core Physicochemical Data
Quantitative data for this compound is summarized below. The primary use of this isotopically labeled compound is as an internal standard for quantitative analysis of Rifampicin in biological matrices.
| Parameter | Value | Source(s) |
| CAS Number | Not consistently available for the deuterated form. The CAS number for unlabeled Rifampicin is 13292-46-1. | [1][2][3][4][5] |
| Molecular Formula | C₄₃H₅₀D₈N₄O₁₂ | [2][3][6] |
| Molecular Weight | 830.99 g/mol (also reported as 830.96 g/mol ) | [1][2][3][6] |
Experimental Protocol: Quantification of Rifampicin in Human Plasma using LC-MS/MS
This compound is crucial for the accurate quantification of Rifampicin in pharmacokinetic and therapeutic drug monitoring studies. Its utility as an internal standard (IS) helps to correct for variability during sample preparation and analysis. Below is a detailed methodology for a validated LC-MS/MS method.[7][8]
Objective: To accurately measure Rifampicin concentrations in human plasma samples.
Materials and Reagents:
-
Rifampicin reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (0.1%)
-
Deionized water
-
Human plasma (blank)
-
Captiva ND Lipids filtration plate
Instrumentation:
-
1290 Infinity Liquid Chromatograph or equivalent HPLC system
-
6460 Triple Quadrupole Mass Spectrometer or equivalent
-
Kinetex C18 column (50 × 2.1 mm, 2.6 μm) or equivalent
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual primary stock solutions of Rifampicin and this compound in methanol at a concentration of 1000 mg/L.[8]
-
Prepare a series of Rifampicin working solutions by diluting the primary stock solution with a methanol/water mixture (1:1, v/v) to create calibration standards across the desired analytical range (e.g., 0.1-800 mg/L).[8]
-
Prepare a working solution of the internal standard (this compound) in ice-cold acetonitrile (e.g., at 2.5 mg/L).[8]
-
-
Sample Preparation (Protein Precipitation and Filtration):
-
To a 100 μL aliquot of a plasma sample (calibration standard, quality control, or unknown), add 300 μL of the ice-cold acetonitrile containing the this compound internal standard.[8]
-
Vortex the mixture to precipitate plasma proteins.
-
Filter the sample mixture through a Captiva ND Lipids filtration plate to remove precipitated proteins and phospholipids.[7][8]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Optimize ion source conditions to achieve maximum response for both Rifampicin and this compound.[8]
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte (Rifampicin) and the internal standard (this compound). The most abundant fragment ion is used for quantification, while a second can be used as a qualifier to confirm identity.[8]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Rifampicin to this compound against the known concentrations of the calibration standards.
-
Determine the concentration of Rifampicin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Mechanisms of Action
While this compound's primary role is analytical, the biological effects of its non-deuterated form are extensive and critical for drug development professionals to understand. Rifampicin's mechanism of action as an antibiotic is well-defined, but it also significantly interacts with host cellular pathways, leading to numerous drug-drug interactions.
Primary Antibacterial Mechanism
Rifampicin exerts its bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP).[3][4][6][9] It binds to the β-subunit of the enzyme, physically blocking the path of the elongating RNA transcript.[6][9] This action effectively halts transcription and subsequent protein synthesis, leading to bacterial cell death.[3][6] This interaction is highly specific to prokaryotic RNAP, sparing the mammalian host enzyme.[4][5][9]
Caption: Rifampicin's primary mechanism of action.
Host Cell Interactions: PXR-Mediated Drug Metabolism
Rifampicin is a potent activator of the nuclear pregnane X receptor (PXR).[1][2] This interaction is the primary mechanism behind its extensive drug-drug interactions. Activation of PXR leads to the transcriptional upregulation of numerous genes involved in drug metabolism and transport, most notably Cytochrome P450 3A4 (CYP3A4).[1] This induction accelerates the metabolism of co-administered drugs that are substrates of CYP3A4, potentially reducing their efficacy.[1]
Caption: PXR activation by Rifampicin leading to increased drug metabolism.
Immunomodulatory and Antioxidant Pathways
Beyond its direct antibacterial and metabolic effects, Rifampicin has been shown to modulate host immune and stress responses.
-
TLR4 Signaling Inhibition: Rifampicin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway by binding to myeloid differentiation protein 2 (MD-2). This action can suppress the activation of NF-κB, a key transcription factor in inflammatory responses. This mechanism may contribute to the immunosuppressive effects observed clinically and suggests potential for repurposing in conditions like neuropathic pain.[2]
-
AMPK/Nrf2 Pathway Activation: Studies have shown that Rifampicin can activate the LKB1-AMPK signaling pathway. Activated AMPK, in turn, induces the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response. This leads to the expression of protective enzymes like heme oxygenase-1 (HO-1), helping to alleviate oxidative stress in tissues such as the liver.[10]
Caption: Immunomodulatory and antioxidant effects of Rifampicin.
References
- 1. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampin inhibits Toll-like receptor 4 signaling by targeting myeloid differentiation protein 2 and attenuates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 4. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rifampicin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Sourcing and Utilizing High-Purity Rifampicin-d8 for Research Applications
This guide provides researchers, scientists, and drug development professionals with comprehensive information on procuring high-purity Rifampicin-d8, a crucial isotopically labeled internal standard for quantitative bioanalysis. The document outlines key suppliers, their product specifications, and detailed experimental protocols for its application.
Introduction to this compound
This compound is the deuterium-labeled form of Rifampicin, a potent, broad-spectrum antibiotic primarily used to treat tuberculosis.[1][2] In research, particularly in pharmacology and drug development, stable isotope-labeled compounds like this compound are indispensable. They serve as ideal internal standards for quantitative analysis by mass spectrometry (LC-MS/MS), allowing for precise and accurate measurement of Rifampicin concentrations in biological matrices.[1][3] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.[1][3]
Procurement of High-Purity this compound
A variety of chemical and research product suppliers offer this compound. When selecting a supplier, researchers should consider purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and available pack sizes. A CoA is critical as it provides detailed information on the compound's quality and characterization.
Supplier and Specification Comparison
The following table summarizes the product specifications for this compound from several reputable suppliers to aid in purchasing decisions.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Pack Sizes | Certificate of Analysis |
| LGC Standards | TRC-R508003 | Not Specified | Not Specified | 0.5 mg, 2.5 mg, 5 mg | Provided with Order[4] |
| Simson Pharma | Not Specified | High Quality | Not Specified | Not Specified | Provided with Every Compound[5] |
| BOC Sciences | B2702-007949 | 95% by HPLC | 98% atom D | Not Specified (Inquiry) | Not Specified |
| Sussex Research | SI180161 | >95% (HPLC) | >95% | Not Specified (Inquiry) | Not Specified |
| AbMole | M55533 | ≥98.0% | Not Specified | 1 mg | Provided[6] |
| MedchemExpress | HY-114389S | Not Specified | Not Specified | Not Specified (Inquiry) | Provided with Order[1] |
| Clearsynth | Not Specified | High Quality | Not Specified | Not Specified | Provided with Order[7] |
| Pharmaffiliates | PA STI 089969 | Not Specified | Not Specified | Not Specified (Inquiry) | Not Specified |
| Alsachim | Mentioned as a source in a publication[3] | >97.0% (for unlabeled) | Not Specified | Not Specified | Not Specified |
Experimental Protocols and Applications
This compound is most commonly used as an internal standard (IS) for the quantification of Rifampicin in biological samples, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Rifampicin in Human Plasma via LC-MS/MS
This protocol is adapted from established methodologies for therapeutic drug monitoring and pharmacokinetic analysis.[3]
1. Objective: To accurately determine the concentration of Rifampicin in human plasma samples using this compound as an internal standard.
2. Materials and Reagents:
-
Rifampicin (analytical standard, >97.0% purity)[3]
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Milli-Q or equivalent purified water
-
Protein precipitation plates (e.g., Captiva ND Lipids filtration plate)[3]
3. Preparation of Solutions:
-
Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rifampicin in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working IS Solution (e.g., 0.5 µg/mL): Dilute the IS stock solution with cold methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the Rifampicin stock solution into blank human plasma to cover the desired analytical range (e.g., 5-40,000 µg/L).[3]
4. Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma sample, calibrator, or QC in a 96-well plate, add 100 µL of the cold working IS solution.[8]
-
Vortex the plate vigorously for 10 minutes at 4°C to ensure complete protein precipitation.
-
Centrifuge the plate at 15,700 x g for 10 minutes at 5°C.[8]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity or equivalent.[3]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[3]
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or similar core-shell column.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Elution: Gradient elution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize ion source conditions to monitor specific precursor-to-product ion transitions for both Rifampicin and this compound.[3] The most abundant fragment ion is typically used as the quantifier.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Rifampicin/Rifampicin-d8) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the curve.
-
Determine the concentration of Rifampicin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualized Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of Rifampicin and a typical experimental workflow using its deuterated analogue.
Caption: Mechanism of Action of Rifampicin.
Caption: Bioanalytical Workflow using this compound as an Internal Standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound | CAS No- 13292-46-1(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 6. abmole.com [abmole.com]
- 7. clearsynth.com [clearsynth.com]
- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of a Labeled Compound: A Technical Guide to the Isotopic Purity and Enrichment of Rifampicin-d8
For researchers, scientists, and drug development professionals, understanding the precise composition of isotopically labeled compounds is paramount for data integrity and experimental success. This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of Rifampicin-d8, a deuterated analog of the potent antibiotic Rifampicin. This guide outlines the analytical methodologies used to quantify these critical parameters, offering a foundational understanding for its application as an internal standard in pharmacokinetic and bioanalytical studies.
This compound is a valuable tool in clinical and research settings, primarily utilized as an internal standard for the quantification of Rifampicin in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Its utility is directly dependent on its well-characterized isotopic purity and enrichment, which ensure accurate and reproducible results.
Quantitative Data Summary
The isotopic purity and chemical purity of this compound are critical quality attributes. The following tables summarize the typical quantitative data for this stable isotope-labeled compound.
| Parameter | Typical Specification | Analytical Method |
| Isotopic Purity | >98 atom % D | Mass Spectrometry |
| Isotopic Enrichment | >95% | Mass Spectrometry |
| Chemical Purity | >95% | HPLC-UV |
Table 1: Key Quality Specifications for this compound
| Property | Value |
| Molecular Formula | C₄₃H₅₀D₈N₄O₁₂ |
| Molecular Weight | 830.99 g/mol |
| Appearance | Red to Brown Solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | -20°C, protect from light and moisture |
Table 2: Physicochemical Properties of this compound
Understanding Isotopic Purity and Enrichment
The terms "isotopic purity" and "isotopic enrichment" are often used interchangeably, but they describe distinct aspects of a labeled compound's composition.
Navigating the Stability and Storage of Rifampicin-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rifampicin-d8, a deuterated internal standard crucial for accurate bioanalytical studies. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information on its non-deuterated counterpart, Rifampicin, and explores the theoretical impact of deuteration on molecular stability. It also provides detailed experimental protocols to enable researchers to conduct their own stability assessments.
Core Concepts: Understanding this compound and the Impact of Deuteration
This compound is a stable isotope-labeled version of Rifampicin, a potent antibiotic. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, this compound serves as an ideal internal standard for the quantification of Rifampicin in biological matrices.[1][2][3] Its identical chemical structure and similar physicochemical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the analysis.[2][4]
The substitution of hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen with an extra neutron) can influence a molecule's stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[][6] This "kinetic isotope effect" can lead to slower metabolic breakdown at the site of deuteration, potentially enhancing the metabolic stability of the drug.[][7][8] However, the overall impact of deuteration on the chemical stability of a molecule outside of a biological system is not always predictable and can be influenced by the position of the deuterium atoms and the specific chemical environment.[9] For internal standards, it's crucial that the deuterium label is stable and does not exchange with protons from the solvent or matrix.[10]
Recommended Storage and Handling of this compound
Based on information from various suppliers and general guidelines for deuterated compounds, the following storage and handling conditions are recommended for this compound.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solid) | -20°C for long-term storage. | [11][12] |
| Shipping Temperature | Ambient temperature. | [1][11] |
| Light Exposure | Protect from direct sunlight. | [13] |
| Moisture | Store in a dry, well-ventilated place. | [13] |
| Solution Storage | Prepare fresh solutions for immediate use. If short-term storage is necessary, store at 2-8°C and use within a limited time. For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though freeze-thaw stability should be confirmed. | [14][15] |
| General Handling | Handle in accordance with good laboratory practices. Use appropriate personal protective equipment (PPE). | General laboratory safety guidelines |
Stability Profile of Rifampicin (as a Surrogate for this compound)
Due to the scarcity of specific stability data for this compound, the well-documented stability profile of Rifampicin provides valuable insights. Researchers should consider this information as a baseline for designing stability studies for the deuterated analog.
Rifampicin is known to be susceptible to degradation under several conditions, particularly in solution. Its primary degradation pathways include hydrolysis and oxidation.[16]
Table 2: Summary of Rifampicin Stability Under Various Conditions
| Condition | Observation | Key Degradation Products | Source(s) |
| Acidic pH (pH 1-3) | Significant degradation. The rate of degradation is pH-dependent, with considerable decomposition observed at pH 2. | 3-formyl-rifamycin SV | [16][17][18] |
| Neutral to Alkaline pH | More stable at neutral pH. At alkaline pH, it can undergo deacetylation. | 25-desacetylrifampicin | [16] |
| Presence of Isoniazid | Degradation in acidic solution is accelerated. | Isonicotinyl hydrazone | [17][19] |
| Oxidation | Susceptible to auto-oxidation. | Rifampicin Quinone | [16] |
| Temperature | Degradation is accelerated at higher temperatures. | - | [4] |
| Plasma (Room Temperature) | Unstable; significant degradation can occur within hours. Addition of a stabilizing agent like ascorbic acid can mitigate this. | - | General knowledge |
| Solid State | Generally stable when protected from light, heat, and moisture. | - | [13] |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting stability studies on this compound, adapted from established methods for Rifampicin and general guidelines for internal standards.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Subject aliquots of the stock solution to the stress conditions outlined in Table 3.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating LC-MS/MS method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C for up to 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C for up to 24 hours. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. |
| Thermal Degradation | Heat the solid compound at 60°C for up to 7 days. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Solution Stability Assessment
Objective: To determine the stability of this compound in a given solvent and at various temperatures over a defined period.
Protocol:
-
Prepare solutions of this compound at a known concentration in the solvent of interest (e.g., methanol, acetonitrile, or a mixture used for sample preparation).
-
Divide the solution into aliquots and store them at different temperatures (e.g., room temperature, 2-8°C, and -20°C).
-
Analyze the aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours, and then weekly or monthly).
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
Protocol:
-
Spike a biological matrix (e.g., human plasma) with this compound at low and high concentrations.
-
Divide the samples into aliquots.
-
Freeze the aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).
-
After the final thaw, process and analyze the samples and compare the results to a control sample that has not undergone freeze-thaw cycles.
Visualizing Experimental Workflows
Forced Degradation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scispace.com [scispace.com]
- 11. sussex-research.com [sussex-research.com]
- 12. N-Demethyl this compound | LGC Standards [lgcstandards.com]
- 13. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
A Comprehensive Technical Guide to the Safe Handling of Rifampicin-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for Rifampicin-d8. Given that this compound is a deuterated form of Rifampicin, it is prudent to handle it with the same precautions as the parent compound. This document synthesizes available safety information, physical and chemical properties, and recommended handling procedures to ensure the safe use of this compound in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a stable isotope-labeled version of Rifampicin, a potent, broad-spectrum antibiotic.[1][2] The primary use of this compound in a research context is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, or as a tracer in metabolic studies.[1] While one supplier's Safety Data Sheet (SDS) classifies this compound as a non-hazardous substance, the safety profile of the unlabeled parent compound, Rifampicin, necessitates careful handling.[3]
The following tables summarize the key chemical and physical properties of both this compound and Rifampicin for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | This compound | Rifampicin |
| CAS Number | Not available (unlabeled: 13292-46-1)[3][4] | 13292-46-1[5][6][7] |
| Molecular Formula | C₄₃D₈H₅₀N₄O₁₂[4] | C₄₃H₅₈N₄O₁₂[6] |
| Synonyms | Rifampin-d8, Rifadin-d8[8] | Rifampin, Rifadin[7][8] |
Table 2: Physical and Chemical Properties
| Property | This compound | Rifampicin |
| Molecular Weight | 830.99 g/mol [4][9] | 822.9 g/mol [6] |
| Accurate Mass | 830.4553[4][9] | 822.40512330 Da[6] |
| Appearance | Data not available | Solid |
| Purity | >95% (HPLC)[4] | ≥90%[5] |
| Decomposition Temperature | Data not available | >188 °C[5] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep refrigerated and protected from light.[10] | Store in a dry, cool place. May decompose with long-term light influence.[5] |
Section 2: Hazard Identification and Safety Precautions
Based on the data for Rifampicin, this compound should be handled as a hazardous substance. The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[5][7][11]
GHS Hazard Statements for Rifampicin (Applicable to this compound):
-
H302: Harmful if swallowed.[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[11]
-
P501: Dispose of contents/container to an approved waste disposal plant.
The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with handling this compound.
Caption: Figure 1: Risk Mitigation Workflow for Handling this compound
Section 3: Experimental Protocols and Handling Procedures
Adherence to strict experimental protocols is crucial when working with this compound. The following sections detail the necessary personal protective equipment, and procedures for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[12]
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in situations with a higher risk of spillage, additional protective clothing may be necessary.
Safe Handling and Storage
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][12]
-
Avoiding Dust Formation: Avoid creating dust and aerosols during handling.[5][12]
-
General Hygiene: Wash hands thoroughly after handling and before breaks.[5][12] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] Protect from light.[5][10]
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Figure 2: Standard Operating Procedure for this compound
First Aid Measures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[3][12]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Immediately consult a physician.[3][5]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3][12]
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment. Avoid breathing dust and ensure adequate ventilation. Evacuate personnel to a safe area.[3][12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][12]
-
Methods for Cleaning Up: Sweep up the spilled solid material without creating dust.[12] Place in a suitable, closed container for disposal.[12] Decontaminate the area with a suitable solvent (e.g., alcohol) and then clean with soap and water.[3]
Section 4: Mechanism of Action
Rifampicin functions as an antibiotic by inhibiting bacterial DNA-dependent RNA polymerase.[2][6] This action prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. This mechanism is central to its efficacy against a wide range of bacterial pathogens.[1]
The following diagram illustrates the inhibitory action of Rifampicin on bacterial transcription.
Caption: Figure 3: Mechanism of Action of Rifampicin
Section 5: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Section 6: Conclusion
While this compound may be classified as non-hazardous by some suppliers, its structural similarity to Rifampicin warrants a cautious approach. Researchers, scientists, and drug development professionals should handle this compound with the same level of care as its parent compound, adhering to the safety, handling, and disposal guidelines outlined in this technical guide. By implementing these measures, the risks associated with the use of this compound can be effectively managed, ensuring a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. carlroth.com [carlroth.com]
- 6. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sussex-research.com [sussex-research.com]
- 9. This compound | CAS | LGC Standards [lgcstandards.com]
- 10. westliberty.edu [westliberty.edu]
- 11. fishersci.se [fishersci.se]
- 12. cdhfinechemical.com [cdhfinechemical.com]
The Role of Rifampicin-d8 in Advancing Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, a thorough understanding of a candidate compound's metabolic profile is paramount. Drug metabolism studies are critical for evaluating pharmacokinetics, predicting drug-drug interactions (DDIs), and ensuring the safety and efficacy of new therapeutic agents. Rifampicin, a potent antibiotic, is a cornerstone tool in this field, renowned for its powerful induction of cytochrome P450 (CYP) enzymes, particularly the highly significant CYP3A4 isozyme. To enhance the precision and reliability of these studies, stable isotope-labeled internal standards have become indispensable. This guide provides a comprehensive overview of the applications of Rifampicin-d8, a deuterated analog of Rifampicin, in modern drug metabolism research, detailing its use in bioanalytical quantification and its contextual importance in CYP induction studies.
Core Applications of Rifampicin and this compound
The utility of Rifampicin in drug metabolism studies primarily revolves around its well-characterized ability to induce key drug-metabolizing enzymes. This induction is mediated through the activation of the pregnane X receptor (PXR), a nuclear receptor that regulates the transcription of genes encoding for enzymes and transporters involved in xenobiotic clearance.[1][2][3][4]
Conversely, this compound serves a distinct but equally crucial role as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard for quantitative bioanalysis due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability in extraction recovery, matrix effects, and instrument response.[5][6]
Signaling Pathway of Rifampicin-Mediated CYP3A4 Induction
Rifampicin exerts its inductive effect on CYP3A4 through a well-defined signaling cascade initiated by its binding to the pregnane X receptor (PXR). This activation leads to a series of molecular events culminating in the increased synthesis of the CYP3A4 enzyme.
Experimental Protocols
In Vitro CYP3A4 Induction Assay Using Rifampicin
This protocol describes a typical experiment to evaluate the potential of a test compound to induce CYP3A4 expression in primary human hepatocytes, using Rifampicin as a positive control.
1. Cell Culture and Treatment:
-
Cryopreserved human hepatocytes are thawed and seeded in collagen-coated plates.
-
After a 24-hour attachment period, the culture medium is replaced with fresh medium containing the test compound at various concentrations, a vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., 10 µM Rifampicin).[7]
-
The cells are incubated for 48-72 hours, with the medium and compounds replenished every 24 hours.[8]
2. Assessment of CYP3A4 Induction:
-
mRNA Quantification (qRT-PCR):
-
Total RNA is extracted from the hepatocytes.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR is conducted using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The fold induction of CYP3A4 mRNA is calculated relative to the vehicle control.[2][9]
-
-
Enzyme Activity Assay:
-
Hepatocytes are incubated with a CYP3A4-specific probe substrate (e.g., midazolam or testosterone).
-
The formation of the corresponding metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is measured by LC-MS/MS.
-
The increase in metabolite formation reflects the induction of CYP3A4 activity.
-
Quantitative Data on Rifampicin-Induced CYP3A4 Expression
| Parameter | Cell System | Rifampicin Concentration | Fold Induction | Reference |
| CYP3A4 mRNA | Primary Human Hepatocytes | 10 µM | ~150-fold | [2] |
| CYP3A4 mRNA | Shed Enterocytes | Not Specified | 2.3-fold | [9] |
| CYP3A4 Protein | Intestinal Enterocytes | 600 mg/day (in vivo) | 3.3-fold | [9] |
| CYP3A4 Activity | Primary Human Hepatocytes | 10 µM | Varies significantly | [10] |
Bioanalytical Method for Rifampicin Quantification Using this compound
This protocol outlines the key steps for the quantitative analysis of Rifampicin in a biological matrix (e.g., human plasma) using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
Aliquots of plasma samples, calibration standards, and quality control samples are transferred to a microcentrifuge tube.
-
An exact amount of this compound internal standard working solution is added to each tube (except for blank samples).
-
Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile or methanol).[11][12]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[11][12]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Rifampicin and this compound using Multiple Reaction Monitoring (MRM).[13][14]
Typical LC-MS/MS Method Validation Parameters with this compound
| Parameter | Typical Range/Value | Reference |
| Linearity (r²) | > 0.99 | [11][15] |
| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL | [11][16] |
| Intra- and Inter-day Precision (%CV) | < 15% | [15][16] |
| Intra- and Inter-day Accuracy (%Bias) | 85 - 115% | [15][16] |
| Recovery | > 90% | [11] |
| Matrix Effect | Minimal and compensated by IS | [12] |
Mandatory Visualizations
Experimental Workflow for In Vitro CYP Induction Study
Workflow for Bioanalytical Sample Analysis Using this compound
Conclusion
Rifampicin and its deuterated analog, this compound, are powerful and complementary tools in the field of drug metabolism. Rifampicin serves as an indispensable positive control for assessing the induction of CYP enzymes, providing a benchmark for evaluating the DDI potential of new chemical entities. This compound enhances the accuracy and reliability of quantitative bioanalytical methods, ensuring that the data generated from pharmacokinetic and drug metabolism studies are robust and defensible. The integrated use of these compounds allows researchers to build a comprehensive understanding of a drug's metabolic profile, a critical step in the journey from discovery to clinical application. This guide provides the foundational knowledge and protocols for leveraging these essential tools in modern drug development.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan human pregnane X receptor mediates the transcriptional activation of CYP3A4 by rifampicin through a distal enhancer module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predictive utility of in vitro rifampin induction data generated in fresh and cryopreserved human hepatocytes, Fa2N-4, and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 15. Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma and its application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
The Use of Rifampicin-d8 as a Tracer in Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Rifampicin-d8, a stable isotope-labeled analogue of Rifampicin, as a tracer in pharmacokinetic (PK) analysis. While traditionally used as an internal standard in bioanalytical methods, the principles of stable isotope labeling lend this compound to sophisticated pharmacokinetic studies, offering distinct advantages over conventional approaches. This guide will detail the theoretical basis, provide a comprehensive experimental protocol, and present relevant pharmacokinetic data for Rifampicin.
Introduction: The Power of Stable Isotope Tracers in Pharmacokinetics
Pharmacokinetic studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent.[1] The use of stable isotope-labeled compounds, such as this compound, as tracers has emerged as a powerful tool in clinical pharmacology.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in human studies.[1]
The core principle of a stable isotope tracer study is the co-administration of the labeled (e.g., this compound) and unlabeled (Rifampicin) drug. Due to the mass difference, the two compounds can be distinguished and quantified simultaneously by mass spectrometry, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This allows for:
-
Absolute Bioavailability Studies: By administering an oral dose of the unlabeled drug and an intravenous dose of the labeled drug, the absolute bioavailability can be determined in a single study.
-
Drug-Drug Interaction (DDI) Studies: The impact of an investigational drug on the pharmacokinetics of a co-administered drug can be precisely assessed.
-
Metabolism Studies: The metabolic fate of a drug can be traced with high specificity.
-
Steady-State Pharmacokinetics: The pharmacokinetics of a single dose can be evaluated in subjects already at a steady-state concentration of the same drug.
Rifampicin is a cornerstone of tuberculosis treatment and a potent inducer of drug-metabolizing enzymes, making its pharmacokinetic properties and potential for drug interactions a subject of intense study.[4][5] The application of this compound as a tracer can provide more nuanced and accurate data in these investigations.
Experimental Protocol: A Hypothetical Pharmacokinetic Study Using this compound as a Tracer
This section outlines a detailed, albeit hypothetical, protocol for a clinical pharmacokinetic study designed to assess the absolute bioavailability of Rifampicin using this compound as an intravenous tracer.
Study Design and Population
A single-center, open-label, two-period crossover study in healthy adult volunteers would be an appropriate design. A sufficient number of subjects (e.g., 12-24) should be enrolled to ensure statistical power. Subjects would undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.
Dosing Regimen
In one period, subjects would receive a single oral dose of Rifampicin (e.g., 600 mg) and a simultaneous intravenous infusion of a microdose of this compound (e.g., 1 mg). In the second period, after a suitable washout period, the routes of administration would be reversed.
Biological Sample Collection
Serial blood samples would be collected in K2EDTA tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma would be separated by centrifugation and stored at -80°C until analysis.
Sample Preparation
A protein precipitation method would be employed for the extraction of Rifampicin and this compound from plasma samples. A detailed workflow is as follows:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., a different deuterated analogue of Rifampicin or a structurally similar compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The simultaneous quantification of Rifampicin and this compound would be performed using a validated LC-MS/MS method.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm).[2]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[2][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used to detect the specific precursor-to-product ion transitions for Rifampicin, this compound, and the internal standard.
Data Presentation: Pharmacokinetic Parameters of Rifampicin
While specific pharmacokinetic data for this compound as a tracer is not available in the public domain, the following table summarizes the key pharmacokinetic parameters for unlabeled Rifampicin, which would be analogous to the data generated for this compound in a tracer study. These values can vary significantly between individuals and studies.[6][7]
| Parameter | Description | Typical Value (600 mg oral dose) | Reference |
| Cmax | Maximum plasma concentration | 7-14 µg/mL | [7][8] |
| Tmax | Time to reach Cmax | 2-4 hours | [8] |
| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity | 30-70 µg*h/mL | [6][7] |
| t1/2 | Elimination half-life | 2-5 hours | [8] |
| CL/F | Apparent total clearance | 10-20 L/h | [6] |
| Vd/F | Apparent volume of distribution | 1.6 L/kg | [8] |
Note: These values are approximate and can be influenced by factors such as genetic polymorphisms, co-administered drugs, and disease state.
In a tracer study, the pharmacokinetic parameters for the intravenously administered this compound would be determined and compared to those of the orally administered Rifampicin to calculate the absolute bioavailability (F) using the formula:
F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv)
Visualizations: Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of a this compound tracer study.
Caption: High-level workflow of a pharmacokinetic study using this compound as a tracer.
Caption: Detailed workflow for plasma sample preparation prior to LC-MS/MS analysis.
Caption: Conceptual diagram illustrating the simultaneous analysis of labeled and unlabeled Rifampicin.
Conclusion
The use of this compound as a tracer in pharmacokinetic analysis represents a sophisticated and powerful methodology for researchers and drug development professionals. By leveraging the principles of stable isotope labeling and the precision of LC-MS/MS, this approach allows for the elucidation of complex pharmacokinetic questions with high accuracy and safety. While this guide provides a comprehensive overview and a detailed hypothetical protocol, the design and execution of such studies require careful consideration of regulatory guidelines and ethical considerations. The continued application of stable isotope tracer techniques will undoubtedly contribute to a deeper understanding of the clinical pharmacology of important drugs like Rifampicin.
References
- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic drug interactions with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic interactions with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of rifampicin in adult TB patients and healthy volunteers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Rifampicin in Human Plasma Using Rifampicin-d8 as an Internal Standard
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical research involved in the quantitative analysis of Rifampicin.
Introduction
Rifampicin is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1] Given its complex pharmacokinetics and significant inter-individual variability, Therapeutic Drug Monitoring (TDM) is crucial to ensure efficacy and minimize toxicity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[2][3]
This application note details a validated LC-MS/MS method for the rapid and accurate quantification of Rifampicin in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Rifampicin-d8, which is the ideal choice as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby ensuring the highest degree of accuracy and precision.[1][4] The protocol utilizes a straightforward protein precipitation method for sample cleanup, making it suitable for high-throughput analysis in clinical and research settings.[1][4][5]
Experimental Protocols
Materials, Chemicals, and Reagents
-
Analytes: Rifampicin (Reference Standard), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Dimethyl sulfoxide (DMSO, ACS Grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS Grade)
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.
Instrumentation
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing (e.g., MassHunter, Xcalibur).
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Rifampicin and this compound in DMSO to prepare individual stock solutions at a concentration of 1 mg/mL.[5]
-
Store stock solutions at 2–8 °C, protected from light.
-
-
Working Solutions:
-
Rifampicin Working Solutions: Perform serial dilutions of the Rifampicin stock solution with 50:50 (v/v) methanol/water to prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples.[3][6]
-
Internal Standard (IS) Working Solution (2.5 mg/L): Dilute the this compound stock solution with ice-cold acetonitrile to achieve a final concentration of 2.5 mg/L.[1]
-
-
Calibration Standards and QC Samples:
-
Prepare calibration standards by spiking the appropriate Rifampicin working solutions into blank human plasma to achieve final concentrations covering the desired analytical range (e.g., 5 to 40,000 µg/L).[1]
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
L L O Q: Lower Limit of Quantification
-
L Q C: Low Quality Control
-
M Q C: Medium Quality Control
-
H Q C: High Quality Control
-
-
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma sample into the corresponding tube.
-
Add 300 µL of the ice-cold Internal Standard Working Solution (this compound in acetonitrile) to each tube.[1]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 15,700 x g for 5 minutes at 4 °C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
A fast gradient elution is employed for rapid sample throughput.
| Parameter | Condition |
| Column | Core-shell Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 1.5 min, hold for 0.5 min, re-equilibrate for 0.4 min |
| Total Run Time | 2.4 minutes[1] |
| Injection Volume | 1 µL[1] |
| Column Temperature | 40 °C |
| Autosampler Temp. | 4 °C[6] |
Mass Spectrometry Conditions
Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |
| Capillary Voltage | 4000 V[1] |
| Source Temperature | 275 °C[1] |
| Nebulizer Gas | Nitrogen, 310 kPa[1] |
| Gas Flow | 5 L/min[1] |
| MRM Transitions | See Table below |
Table 1: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Rifampicin (Quantifier) | 823.4 | 163.1 | 100 | 41 |
| Rifampicin (Qualifier) | 823.4 | 107.1 | 100 | 61 |
| This compound (IS) | 831.5 | 105.2 | 100 | 85 |
| MRM transitions and collision energies are instrument-dependent and should be optimized. The values presented are based on published data.[1] |
Data Presentation and Performance Characteristics
Calibration Curve
The method demonstrates excellent linearity over the concentration range of 5–40,000 µg/L.[1] The calibration curve is constructed by plotting the peak area ratio of Rifampicin to this compound against the nominal concentration, using a weighted (1/x²) linear regression.
Table 2: Representative Calibration Curve Data
| Concentration (µg/L) | Expected Area Ratio (Analyte/IS) |
| 5.0 (LLOQ) | Target ratio for LLOQ |
| 25.0 | Target ratio |
| 100.0 | Target ratio |
| 1000.0 | Target ratio |
| 5000.0 | Target ratio |
| 15000.0 | Target ratio |
| 40000.0 | Target ratio |
| A typical correlation coefficient (r²) should be ≥ 0.995. |
Accuracy and Precision
The method is validated according to FDA guidelines, with intra- and inter-day precision and accuracy evaluated at four QC levels.[6]
Table 3: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (µg/L) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 15 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| LQC | 75 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | 750 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| HQC | 30000 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| %CV = Coefficient of Variation. Accuracy = (Mean Measured Concentration / Nominal Concentration) x 100. |
Visualized Experimental Workflow
The following diagram illustrates the complete workflow from sample handling to final data analysis.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rifampicin in Human Plasma using a Validated LC-MS/MS Method with Rifampicin-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifampicin in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Rifampicin-d8, to ensure high accuracy and precision. The straightforward protein precipitation-based sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications, such as therapeutic drug monitoring and pharmacokinetic studies. All bioanalytical validation parameters meet the requirements of regulatory guidelines.
Introduction
Rifampicin is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1][2] Due to its variable pharmacokinetics and potential for drug-drug interactions, therapeutic drug monitoring of Rifampicin is crucial to optimize treatment efficacy and minimize toxicity.[3] This document provides a detailed protocol for the quantification of Rifampicin in human plasma using LC-MS/MS with this compound as an internal standard, a technique widely recognized for its specificity and sensitivity.[1][4]
Experimental
Materials and Reagents
-
Rifampicin (>97.0% purity)
-
This compound (Internal Standard, IS)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
Formic acid (>98%)
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Solutions
Stock Solutions (1 mg/mL)
-
Rifampicin Stock: Accurately weigh and dissolve an appropriate amount of Rifampicin in methanol to obtain a final concentration of 1 mg/mL.
-
This compound (IS) Stock: Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.[5]
Working Solutions
-
Rifampicin Working Solutions: Prepare a series of working solutions by serially diluting the Rifampicin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 2.5 mg/L.[1]
Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the Rifampicin working solutions to achieve a concentration range of 5-40,000 µg/L.[1][4]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 15, 750, and 30,000 µg/L).[1]
Sample Preparation
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 300 µL of the IS working solution (ice-cold acetonitrile containing 2.5 mg/L this compound).[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[6]
-
Centrifuge the samples at 16,200 x g for 25 minutes.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: Kinetex C18 column (50 × 2.1 mm, 2.6 µm) or equivalent.[1][4]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 5 µL.
-
Gradient Elution: A suitable gradient elution should be optimized to ensure sufficient separation of Rifampicin from potential interferences. A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte, followed by a re-equilibration step.
Mass Spectrometry
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantitative analysis of Rifampicin using the described method.
| Parameter | Result |
| Linearity Range | 5 - 40,000 µg/L[1][4] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[1][4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 90%[1][4] |
| Matrix Effect | Minimal to no significant effect observed[1][4] |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Rifampicin in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Rifampicin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for researchers and drug development professionals requiring a robust bioanalytical method for Rifampicin quantification.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation and Quantification of Rifampicin and Rifampicin-d8 in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive LC-MS/MS method for the simultaneous quantification of the antibiotic Rifampicin and its deuterated internal standard, Rifampicin-d8, in human plasma. The described protocol is optimized for high-throughput analysis, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a simple protein precipitation step for sample preparation followed by rapid chromatographic separation on a C18 column with gradient elution. The total run time is minimized to ensure efficiency in a research or clinical setting.
Introduction
Rifampicin is a key first-line antibiotic in the treatment of tuberculosis and other mycobacterial infections. Accurate measurement of its concentration in plasma is crucial for ensuring therapeutic efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for the chromatographic separation and quantification of Rifampicin and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Rifampicin (>97.0% purity)
-
This compound (internal standard)
-
HPLC grade methanol and acetonitrile
-
LC-MS grade water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard (this compound) working solution.
-
Precipitate plasma proteins by adding an organic solvent such as acetonitrile.
-
Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
Liquid Chromatography
A gradient elution program is employed for the chromatographic separation.
-
LC System: Agilent 1290 Infinity liquid chromatograph or equivalent[1][2]
-
Flow Rate: A gradient flow rate is applied, typically starting around 0.800 mL/min and varying throughout the run[1].
-
Injection Volume: 5-10 µL[3]
-
Column Temperature: 50°C[1]
Mass Spectrometry
-
MS System: Agilent 6460 Triple Quadrupole mass spectrometer or equivalent[1][2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the key quantitative data for the chromatographic separation of Rifampicin and this compound.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.5 | 791.4 |
| This compound (IS) | 831.5 | 799.5 |
Table 2: Chromatographic and Method Performance Data
| Parameter | Value | Reference |
| Retention Time (Rifampicin) | ~1.1 min | [1][2] |
| Total Run Time | 2.4 min | [1][2] |
| Linearity Range | 5-40,000 µg/L | [1][2] |
| Recovery | ~92% | [1][2] |
| Inter- and Intra-day Precision | <15% | [4] |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Rifampicin.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Rifampicin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The short run time and simple sample preparation make this method ideal for high-throughput applications in clinical and research settings, facilitating therapeutic drug monitoring and pharmacokinetic studies of Rifampicin.[1]
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Rifampicin in Human Plasma Using LC-MS/MS with Rifampicin-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifampicin in human plasma. The methodology utilizes Rifampicin-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation technique for sample preparation, enabling a rapid and efficient workflow suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The described method achieves a wide analytical range and excellent sensitivity, meeting the requirements for therapeutic drug monitoring.
Introduction
Rifampicin (also known as Rifampicin) is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1][2] It is also prescribed for other infections like leprosy and meningitis.[1][2] Due to significant interindividual variability in its pharmacokinetics, therapeutic drug monitoring of Rifampicin is crucial to optimize treatment efficacy and minimize toxicity.[2] This note presents a validated LC-MS/MS method employing this compound as an internal standard for the accurate and precise quantification of Rifampicin in human plasma. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][3]
Experimental Workflow
The overall experimental process, from sample receipt to data analysis, is designed for efficiency and high-throughput. The workflow involves plasma sample preparation, followed by instrumental analysis using LC-MS/MS, and concludes with data processing for quantification.
Materials and Reagents
-
Analytes: Rifampicin (>97.0% purity), this compound (internal standard).[1][3]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[1]
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.[3]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Rifampicin and this compound in methanol or DMSO at a concentration of 1 mg/mL.[3][4]
-
Working Solutions: Prepare serial dilutions of the Rifampicin stock solution with methanol or a suitable solvent to create working solutions for calibration standards and QC samples.[1][3] Prepare a separate working solution for the this compound internal standard (e.g., 2000 ng/mL in DMSO or a similar concentration in 50:50 acetonitrile/methanol).[3][4]
-
Calibration Standards and QCs: Spike drug-free human plasma with the appropriate Rifampicin working solutions to achieve the desired concentration range for the calibration curve and QC levels.[1][3] A typical calibration range is 5-40,000 µg/L or 25-10,000 ng/mL.[1][3]
Plasma Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods.[3][4]
| Step | Procedure | Details |
| 1 | Aliquot Plasma | Transfer 20-100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3][4] |
| 2 | Add Internal Standard | Add 10-50 µL of the this compound working solution to each tube.[3][5] |
| 3 | Precipitate Proteins | Add a 3-fold volume of cold acetonitrile (e.g., 300 µL for 100 µL of plasma) to each tube to precipitate plasma proteins.[4] |
| 4 | Vortex | Vortex the tubes vigorously for 10 seconds to 1 minute to ensure thorough mixing.[4][5] |
| 5 | Centrifuge | Centrifuge the samples at high speed (e.g., 15,700 - 16,200 x g) for 5-25 minutes at 4°C.[3][4] |
| 6 | Transfer Supernatant | Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. |
| 7 | Injection | Inject an aliquot (e.g., 0.5 - 5 µL) of the supernatant into the LC-MS/MS system.[1][3] |
LC-MS/MS Method
The following tables summarize the instrumental parameters for the analysis of Rifampicin and this compound.
Table 1. Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Rifampicin (Quantifier) | Rifampicin (Qualifier) | This compound (IS) | Source/Reference |
| Precursor Ion (Q1) m/z | 823.4 | 823.4 | 831.5 | [1] |
| Product Ion (Q3) m/z | 163.1 | 107.1 | 105.2 | [1] |
| Collision Energy (eV) | 41 | 61 | 85 | [1] |
| Fragmentor Voltage (V) | 80 | 80 | N/A | [1] |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI | [1][4] |
| Capillary Voltage (V) | 4000 | 4000 | 4000 | [1] |
| Nebulizer Pressure (kPa) | 310 | 310 | 310 | [1] |
| Drying Gas Flow (L/min) | 5 | 5 | 5 | [1] |
| Drying Gas Temp. (°C) | 275 | 275 | 275 | [1] |
| Sheath Gas Flow (L/min) | 11 | 11 | 11 | [1] |
| Sheath Gas Temp. (°C) | 400 | 400 | 400 | [1] |
Note: Instrument parameters may require optimization based on the specific mass spectrometer model.
Table 2. Liquid Chromatography Parameters
Chromatographic separation is typically achieved using a C18 reversed-phase column.
| Parameter | Setting | Source/Reference |
| HPLC Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent | [1][6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 15 mM Ammonium Formate (pH 5) | [1][4] |
| Mobile Phase B | Acetonitrile | [1][4] |
| Flow Rate | 0.35 - 0.5 mL/min | [4] |
| Gradient | A time-based gradient from high aqueous to high organic content. A typical run starts at 5-35% B, increases to 90-99% B, holds, and then re-equilibrates. | [1][4] |
| Injection Volume | 0.5 - 5 µL | [1][3] |
| Column Temperature | Room Temperature or 30°C | [4][7] |
| Total Run Time | 2.4 - 6.0 minutes | [1][4] |
Method Performance
The described methodology demonstrates excellent performance characteristics suitable for clinical research.
Table 3. Summary of Method Performance Characteristics
| Parameter | Typical Value | Source/Reference |
| Linearity Range | 5 - 40,000 µg/L | [1][6] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL | [1][3][4] |
| Intra-day Precision (%RSD) | < 7% | [4] |
| Inter-day Precision (%RSD) | < 8% | [4] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | [3] |
| Recovery | > 92% | [1][4][6] |
Mechanism of Action of Rifampicin
Rifampicin exerts its antibacterial effect by inhibiting bacterial RNA synthesis.[8][9][10] It also has a significant impact on human drug metabolism by inducing cytochrome P450 enzymes, which is a critical consideration for drug-drug interactions.[10]
Conclusion
The LC-MS/MS method presented here, using this compound as an internal standard, provides a fast, sensitive, and reliable approach for the quantification of Rifampicin in human plasma. The simple sample preparation protocol and short chromatographic run time make it highly suitable for high-throughput therapeutic drug monitoring and pharmacokinetic research, facilitating dose optimization and enhancing patient care in the treatment of tuberculosis and other infectious diseases.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. droracle.ai [droracle.ai]
- 10. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Rifampicin-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of Rifampicin-d8 in Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover quantitative analysis, studies of drug metabolism, and protein-gand interactions, leveraging the unique properties of this stable isotope-labeled internal standard.
Quantitative NMR (qNMR) for Potency Determination of Rifampicin
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity and potency of pharmaceutical substances without the need for a specific reference standard of the analyte. By using a certified internal standard, such as this compound, the absolute concentration of Rifampicin in a sample can be accurately determined.
Application Note:
This compound serves as an ideal internal standard for the qNMR analysis of Rifampicin for several key reasons. Its NMR spectrum is nearly identical to that of Rifampicin, but with distinct signals due to the deuterium labeling, which allows for clear signal separation and integration. Furthermore, its chemical and physical properties closely match those of the analyte, minimizing potential biases in sample preparation and analysis. This method is particularly valuable for the quality control of active pharmaceutical ingredients (APIs) and formulated drug products.
Experimental Protocol:
Objective: To determine the potency of a Rifampicin sample using qNMR with this compound as an internal standard.
Materials:
-
Rifampicin sample of unknown potency
-
This compound (certified reference material with known purity)
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
High-precision analytical balance
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the Rifampicin sample and 20 mg of this compound into the same vial. Record the weights precisely.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the NMR probe for the sample.
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis:
-
Pulse Angle: 30-90° (a calibrated 90° pulse is recommended for maximum signal).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both Rifampicin and this compound. A typical starting value is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration), typically 16-64 scans.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum manually.
-
Perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for both Rifampicin and this compound. For Rifampicin, a characteristic signal in the aromatic region is often suitable.
-
Calculate the potency of the Rifampicin sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (this compound)
-
Data Presentation:
| Parameter | Rifampicin | This compound |
| Weight (mg) | 20.15 | 19.85 |
| Molecular Weight ( g/mol ) | 822.94 | 830.99 |
| Purity of Standard (%) | - | 99.8 |
| Integrated Signal (ppm) | 8.25 | 8.25 (shifted) |
| Number of Protons (N) | 1 | 1 |
| Integral Value (I) | 1.00 | 0.98 |
| Calculated Potency (%) | 98.5 | - |
Monitoring Drug Metabolism
NMR spectroscopy can be employed to study the metabolic fate of drugs. By using a deuterated version of the drug like this compound, its metabolites can be more easily distinguished from endogenous molecules in complex biological matrices such as urine, plasma, or cell culture media.
Application Note:
The deuterium label in this compound provides a unique spectroscopic handle to trace the biotransformation of the parent drug. This approach is particularly useful for identifying and quantifying metabolites, especially when reference standards for the metabolites are not available. The changes in the chemical shifts and coupling patterns in the NMR spectrum of the deuterated regions can provide structural information about the metabolic modifications.
Experimental Protocol:
Objective: To identify and quantify the major metabolites of Rifampicin in a biological fluid using NMR spectroscopy with this compound.
Materials:
-
This compound
-
Biological matrix (e.g., human liver microsomes, cell culture, urine from dosed animals)
-
Buffer solution (e.g., phosphate buffer)
-
Deuterated solvent (e.g., D2O)
-
Centrifugal filters for protein removal (if necessary)
-
NMR spectrometer and tubes
Procedure:
-
Incubation (for in vitro studies):
-
Incubate this compound with the biological system (e.g., liver microsomes with NADPH regenerating system) at 37°C for a specified time course.
-
Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
-
Sample Preparation for NMR:
-
Remove proteins from the sample, for instance by centrifugation or using centrifugal filters.
-
Lyophilize the sample to remove water.
-
Reconstitute the sample in a deuterated solvent (e.g., D2O with a known concentration of a reference compound like TSP for chemical shift referencing and quantification).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum. To suppress the residual water signal, a presaturation sequence can be used.
-
For structural elucidation of metabolites, 2D NMR experiments such as COSY, TOCSY, and HSQC may be necessary.
-
-
Data Analysis:
-
Identify the signals corresponding to the remaining this compound and any new signals arising from its metabolites by comparing the spectrum to a control sample (without the drug).
-
The structure of the metabolites can be inferred from the chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra.
-
Quantify the metabolites relative to the initial concentration of this compound or an added internal standard.
-
Data Presentation:
| Time (min) | This compound (µM) | Metabolite 1 (µM) | Metabolite 2 (µM) |
| 0 | 100.0 | 0.0 | 0.0 |
| 30 | 75.2 | 15.8 | 9.0 |
| 60 | 52.1 | 28.9 | 19.0 |
| 120 | 20.5 | 45.3 | 34.2 |
Protein-Ligand Binding Studies
NMR spectroscopy is a powerful tool for characterizing the interaction between a ligand, such as Rifampicin, and its protein target at atomic resolution. Using a deuterated ligand can be advantageous in certain NMR experiments.
Application Note:
Rifampicin exerts its antibacterial effect by binding to the β-subunit of bacterial DNA-dependent RNA polymerase. NMR can be used to map the binding site and determine the affinity of this interaction. While protein-observed NMR experiments are common, ligand-observed experiments using this compound can also provide valuable information, especially for larger protein targets where protein signals may be broadened upon binding. Techniques like Saturation Transfer Difference (STD) NMR can be employed to identify which parts of the Rifampicin molecule are in close contact with the protein.
Experimental Protocol:
Objective: To identify the binding epitope of Rifampicin on its protein target using STD-NMR.
Materials:
-
This compound
-
Target protein (e.g., bacterial RNA polymerase β-subunit)
-
Deuterated buffer (e.g., phosphate buffer in D2O)
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein in the deuterated buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Mix the protein and this compound solutions in an NMR tube to achieve the desired concentrations (typically a ligand excess is used, e.g., 1:100 protein to ligand ratio).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum of the mixture to serve as a reference.
-
Acquire an STD-NMR spectrum. This involves selectively saturating a region of the spectrum where only protein resonances appear and observing the transfer of this saturation to the bound ligand.
-
On-resonance irradiation: Set the saturation frequency within the protein proton envelope (e.g., at 0 ppm).
-
Off-resonance irradiation: Set the saturation frequency far from any signals (e.g., at 30 ppm).
-
-
The STD spectrum is the difference between the off-resonance and on-resonance spectra.
-
-
Data Analysis:
-
In the STD spectrum, only the signals of the ligand that binds to the protein will be visible.
-
The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective protons to the protein surface. Protons in closer contact will show stronger STD enhancement.
-
By comparing the STD signal intensities to the reference spectrum, a binding epitope map of Rifampicin can be generated.
-
Data Presentation:
| This compound Proton | Chemical Shift (ppm) | Reference Integral | STD Integral | STD Amplification Factor |
| Methyl 1 | 2.10 | 3.00 | 0.85 | 0.28 |
| Methyl 2 | 2.35 | 3.00 | 0.95 | 0.32 |
| Aromatic H1 | 7.50 | 1.00 | 0.50 | 0.50 |
| Aromatic H2 | 7.80 | 1.00 | 0.65 | 0.65 |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for qNMR potency determination.
Application Note: The Use of Rifampicin-d8 in Cell-Based Drug Transport Assays
Introduction
Rifampicin, a potent antibiotic, is widely recognized for its profound impact on drug metabolism and transport. It is a classic inducer of numerous drug-metabolizing enzymes and ATP-binding cassette (ABC) and Solute Carrier (SLC) transporters, primarily through the activation of the Pregnane X Receptor (PXR).[1][2] This activity makes rifampicin a critical tool in drug development for assessing potential drug-drug interactions (DDIs).[1][3] Rifampicin can induce the expression of key transporters such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Organic Anion Transporting Polypeptides (OATPs), thereby altering the pharmacokinetics of co-administered drugs.[][5][6] Conversely, it can also act as an inhibitor of certain transporters, including OATP1B1 and OATP1B3.[7][8][9]
Rifampicin-d8, a deuterium-labeled stable isotope of rifampicin, serves as an invaluable tool in these investigations.[10][11] Its primary application is as an internal standard (IS) for the accurate quantification of rifampicin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] The near-identical physicochemical properties to rifampicin, with a distinct mass difference, allow it to account for variations in sample preparation and instrument response, ensuring high precision and accuracy in quantitative assays.
This application note provides detailed protocols for utilizing this compound in cell-based assays to investigate both the induction and inhibition of drug transporters by rifampicin.
Application 1: this compound as an Internal Standard for LC-MS/MS Quantification
The most direct application of this compound is as an internal standard for quantifying rifampicin concentrations in cell lysates, culture media, or plasma samples from in vitro or clinical studies.[12][13] Accurate measurement of rifampicin is crucial for correlating its concentration with the observed biological effects on transporter expression and function.
Protocol 1: Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general procedure for protein precipitation and subsequent LC-MS/MS analysis to quantify rifampicin using this compound as an internal standard.
1. Materials:
- Cell lysates or plasma samples
- This compound (Internal Standard solution)
- Acetonitrile (ACN), HPLC-grade
- Methanol, HPLC-grade
- Formic Acid, LC-MS grade
- Ammonium Formate
- Microcentrifuge tubes
- Autosampler vials
2. Sample Preparation (Protein Precipitation):
- Transfer 100 µL of the cell lysate or plasma sample into a 1.5 mL microcentrifuge tube.[14]
- Add 300 µL of a solution containing the internal standard (e.g., this compound in ACN/methanol 50/50 v/v) to precipitate proteins.[14]
- Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.[14]
- Centrifuge the samples at high speed (e.g., 16,000 x g) for 25 minutes to pellet the precipitated protein.[14]
- Carefully transfer approximately 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[14]
3. LC-MS/MS Conditions:
- The following tables summarize typical parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | Acetonitrile[13] |
| Flow Rate | 350-1000 µL/min[14][15] |
| Injection Volume | 1-10 µL[12][15] |
| Column Temperature | 30-40°C |
| Gradient | A suitable gradient to separate rifampicin from matrix components (e.g., 35–95% B over 5 minutes)[14] |
| Total Run Time | 2.4 - 6 minutes[13][14] |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[12][14] |
| Capillary Voltage | 4000-4500 V[12][14] |
| Gas Temperature | 275°C[12] |
| Gas Flow | 5 L/min[12] |
| Nebulizer Pressure | 310 kPa (approx. 45 psi)[12] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Rifampicin | m/z 823.4 → 163.1 (Quantifier) / 107.1 (Qualifier)[12] |
| this compound (IS) | m/z 831.4 → [Product ion to be determined based on fragmentation] |
Note: The exact m/z for this compound product ions will depend on the fragmentation pattern and should be optimized during method development.
Figure 1. Workflow for sample quantification using LC-MS/MS with this compound.
Application 2: Investigating Rifampicin as an Inducer of Drug Transporters
Rifampicin is a well-established inducer of drug transporters, a process mediated by nuclear receptors like PXR.[2][5] Cell-based assays are essential for characterizing the induction potential of compounds. In these studies, cells are treated with rifampicin, and the subsequent changes in transporter gene expression, protein levels, and functional activity are measured.
Protocol 2: Transporter Induction Assay in Primary Human Hepatocytes
1. Cell Culture and Treatment:
- Culture primary human hepatocytes according to the supplier's recommendations. Alternatively, cell lines like HepG2 or intestinal cells (e.g., Caco-2, human precision-cut intestinal slices) can be used.[3][5]
- Once cells reach the desired confluency, replace the medium with fresh medium containing rifampicin (e.g., 10-30 µM) or a vehicle control (e.g., 0.1% DMSO).[2][3]
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for gene transcription and protein translation.[2][5]
2. Endpoint Analysis:
- Gene Expression (qPCR): Isolate RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of transporter genes (e.g., ABCB1, ABCG2, SLCO1B1).
- Protein Expression (Western Blot): Lyse the cells and perform Western blot analysis using specific antibodies to quantify the protein levels of the transporters of interest.[2]
- Functional Activity: Conduct a transport assay using a known probe substrate for the induced transporter to assess functional changes (see Protocol 3).
3. Quantification of Rifampicin (Optional but Recommended):
- To confirm cellular exposure, collect cell lysates and/or media at the end of the treatment period.
- Quantify the concentration of rifampicin using the LC-MS/MS method described in Protocol 1, with this compound as the internal standard.
Table 3: Reported Induction of Drug Transporters by Rifampicin in Human Hepatocytes
| Transporter Gene | Fold Increase in mRNA Expression (mean) | Reference |
|---|---|---|
| ABCB1 (P-gp) | 1.7-fold | [5] |
| ABCC2 (MRP2) | 1.9-fold | [5] |
| ABCC3 (MRP3) | 1.2-fold |[5] |
Data from a 24-hour treatment of primary human hepatocytes.[5]
Figure 2. Simplified pathway of PXR activation by rifampicin leading to transporter induction.
Application 3: Investigating Rifampicin as an Inhibitor of Drug Transporters
In addition to induction, rifampicin can directly inhibit the function of certain transporters, such as OATP1B1 and OATP1B3.[8][16] Cell-based inhibition assays are used to determine the inhibitory potency (e.g., IC₅₀) of a compound. These assays typically involve cells overexpressing a single transporter.
Protocol 3: OATP1B1 Inhibition Assay
1. Cell Culture:
- Seed HEK293 cells stably overexpressing OATP1B1 and corresponding mock-transfected cells (control) into 24- or 96-well plates.[17]
- Culture for 24-48 hours to form a confluent monolayer.
2. Inhibition Assay:
- Prepare a range of rifampicin concentrations in a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[17]
- Prepare a solution of a known OATP1B1 probe substrate (e.g., Estradiol-17β-glucuronide, Pitavastatin) at a concentration near its Kₘ value, also in transport buffer.[16][17]
- Wash the cell monolayers twice with warm transport buffer.[17]
- Pre-incubate the cells with the rifampicin solutions (or vehicle control) for a short period (e.g., 10-30 minutes).
- Initiate the transport reaction by adding the probe substrate solution (containing the corresponding rifampicin concentrations).
- Incubate for a short, defined period within the linear uptake range (e.g., 2-5 minutes).[17]
- Terminate the transport by rapidly aspirating the solution and washing the cells four times with ice-cold buffer.[17]
- Lyse the cells and measure the intracellular concentration of the probe substrate using LC-MS/MS or scintillation counting if a radiolabeled substrate is used.
3. Data Analysis:
- Subtract the uptake in mock cells (passive diffusion) from the uptake in OATP1B1-expressing cells to determine the transporter-mediated uptake.[17]
- Plot the percentage of OATP1B1-mediated transport versus the logarithm of the rifampicin concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 4: Reported Inhibitory Potential (IC₅₀) of Rifampicin Against ABC Transporters
| Transporter | Probe Substrate | Assay System | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| P-gp (ABCB1) | N-methylquinidine | Vesicles | > 40 | [18] |
| BCRP (ABCG2) | Estrone-3-sulfate | Vesicles | > 100 | [18] |
| BSEP (ABCB11) | Taurocholate | Vesicles | 38 | [18] |
| MRP1 (ABCC1) | Estradiol-17β-glucuronide | Vesicles | 21 | [18] |
| MRP2 (ABCC2) | Methotrexate | Vesicles | 29 |[18] |
Note: While rifampicin is a potent inhibitor of OATP transporters, its inhibition of ABC transporters is less potent.[18]
Figure 3. General workflow for a cell-based transporter inhibition assay.
This compound is an essential tool for researchers, scientists, and drug development professionals studying drug transport phenomena. Its use as an internal standard provides the analytical robustness required for the accurate quantification of rifampicin in complex biological matrices. This enables a precise correlation between rifampicin exposure and its inductive or inhibitory effects on drug transporters like P-gp, BCRP, and OATPs in various cell-based models. The protocols and data presented herein offer a comprehensive guide for the effective application of this compound in preclinical drug-drug interaction studies.
References
- 1. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Rifampicin-Derived P-Glycoprotein Activators/Inducers. Synthesis, In Silico Analysis and Application in the RBE4 Cell Model, Using Paraquat as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampicin Induces Gene, Protein, and Activity of P-Glycoprotein (ABCB1) in Human Precision-Cut Intestinal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampin Regulation of Drug Transporters Gene Expression and the Association of MicroRNAs in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential pharmacokinetic effect of rifampicin on enrofloxacin in broilers: Roles of P-glycoprotein and BCRP induction by rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crioac-lyon.fr [crioac-lyon.fr]
- 8. bioivt.com [bioivt.com]
- 9. bioivt.com [bioivt.com]
- 10. This compound | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. Pretreatment With Rifampicin and Tyrosine Kinase Inhibitor Dasatinib Potentiates the Inhibitory Effects Toward OATP1B1- and OATP1B3-Mediated Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory potential of tuberculosis drugs on ATP-binding cassette drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design with Rifampicin-d8 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a potent antibiotic, is a well-established inducer of drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).[1][2][3] This induction is primarily mediated by the pregnane X receptor (PXR).[4][5][6] The significant impact of Rifampicin on the pharmacokinetics of co-administered drugs makes it a critical tool in drug development for assessing drug-drug interaction (DDI) potential.[1][3] The use of a stable isotope-labeled tracer, Rifampicin-d8, allows for precise quantification and differentiation from endogenous or co-administered unlabeled Rifampicin, making it an invaluable tool for in vivo pharmacokinetic and DDI studies.
These application notes provide detailed protocols for in vivo experimental designs utilizing this compound as a tracer in rodent models to investigate pharmacokinetics and enzyme/transporter induction.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Rifampicin in Mice
The following table presents representative pharmacokinetic data that can be obtained from an in vivo study using this compound. These values are based on published data for unlabeled Rifampicin and serve as an example.[7][8][9]
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (µg/mL) | 15.5 | 25.0 |
| Tmax (h) | 1.0 | 0.1 |
| AUC0-t (µg·h/mL) | 75.2 | 95.8 |
| AUC0-inf (µg·h/mL) | 78.9 | 98.2 |
| Half-life (t1/2) (h) | 3.5 | 3.2 |
| Clearance (mL/h/kg) | 126.7 | 101.8 |
| Volume of Distribution (Vd) (L/kg) | 0.65 | 0.45 |
Note: This table contains illustrative data. Actual experimental results will vary based on animal model, strain, sex, and specific experimental conditions.
Table 2: Example of CYP3A4 and P-glycoprotein Induction by Rifampicin in a Mouse Model
This table illustrates the expected fold-induction of CYP3A4 and P-glycoprotein expression and activity following treatment with Rifampicin.
| Parameter | Control Group | Rifampicin-Treated Group (10 mg/kg/day for 7 days) | Fold Induction |
| Hepatic CYP3A4 mRNA (relative expression) | 1.0 | 15.2 | 15.2x |
| Intestinal P-gp mRNA (relative expression) | 1.0 | 8.5 | 8.5x |
| Midazolam AUC0-inf (ng·h/mL) (CYP3A4 probe) | 250.0 | 50.0 | 0.2x (Decrease) |
| Digoxin AUC0-inf (ng·h/mL) (P-gp probe) | 120.0 | 40.0 | 0.33x (Decrease) |
Note: This table provides example data to illustrate the expected outcomes of an induction study. Actual results will vary.
Signaling Pathway
The primary mechanism by which Rifampicin induces drug-metabolizing enzymes and transporters is through the activation of the Pregnane X Receptor (PXR). The following diagram illustrates this signaling pathway.
Rifampicin-mediated PXR activation and target gene induction.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
This protocol details a single-dose pharmacokinetic study of this compound in mice following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles (20-gauge, 1.5 inches)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a 1 mg/mL solution of this compound in the chosen vehicle.
-
Fasting: Fast the mice for 4 hours prior to dosing, with free access to water.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant (plasma) and transfer to clean, labeled microcentrifuge tubes.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic study workflow.
Protocol 2: CYP3A4 and P-glycoprotein Induction Study in Mice
This protocol describes a study to evaluate the induction of CYP3A4 and P-glycoprotein by this compound using probe substrates.
Materials:
-
This compound
-
Vehicle
-
Probe substrates: Midazolam (for CYP3A4) and Digoxin (for P-gp)
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Blood collection supplies
-
Tissue harvesting tools (scissors, forceps)
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Divide mice into two groups: Control (Vehicle) and this compound treated.
-
-
Induction Phase:
-
Administer this compound (10 mg/kg) or vehicle to the respective groups via oral gavage once daily for 7 consecutive days.
-
-
Probe Substrate Administration:
-
On day 8, 24 hours after the last dose of this compound or vehicle, administer a single oral dose of Midazolam (e.g., 2 mg/kg) and Digoxin (e.g., 0.2 mg/kg) to all mice.
-
-
Pharmacokinetic Sampling of Probe Substrates:
-
Collect blood samples at appropriate time points for Midazolam and Digoxin pharmacokinetics (e.g., 0.25, 0.5, 1, 2, 4, 6 hours post-dose).
-
Process blood to obtain plasma and store at -80°C.
-
-
Tissue Harvesting (Optional):
-
At the end of the pharmacokinetic sampling, euthanize the mice.
-
Harvest liver and intestine samples.
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent mRNA or protein analysis.[15]
-
-
Analysis:
-
Quantify Midazolam and Digoxin concentrations in plasma using a validated LC-MS/MS method.
-
(Optional) Analyze liver and intestinal tissue for CYP3A4 and P-gp mRNA (qRT-PCR) or protein (Western blot) expression.
-
Enzyme and transporter induction study workflow.
Protocol 3: LC-MS/MS Analysis of this compound in Plasma
This protocol provides a general framework for the quantification of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a different isotopically labeled Rifampicin or a structurally similar compound)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with an ESI source
-
C18 HPLC column
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in methanol.
-
Serially dilute the stock solution to prepare calibration standards and QCs in blank mouse plasma.
-
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 2 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition could be m/z 831.4 -> [product ion]. The exact m/z values will depend on the deuteration pattern.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Conclusion
The use of this compound as a tracer in in vivo studies provides a robust and precise method for characterizing the pharmacokinetics and drug-drug interaction potential of this important compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to design and execute such studies, contributing to a better understanding of drug metabolism and disposition. Proper implementation of these methods will yield high-quality data crucial for preclinical drug development and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational pharmacokinetics/pharmacodynamics of rifampin in a mouse tuberculosis infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 7. A Physiologically Based Pharmacokinetic Model of Rifampin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. Spatial analysis of drug absorption, distribution, metabolism, and toxicology using mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijper.org [ijper.org]
Application Note: Quantitative Analysis of Rifampicin in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Rifampicin in human plasma using a deuterated internal standard (Rifampicin-d8) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol described herein is suitable for therapeutic drug monitoring, pharmacokinetic analysis, and bioequivalence studies. The use of a stable isotopically labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction
Rifampicin is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1][2] It is also utilized in the management of other bacterial infections.[2] Monitoring the plasma concentration of Rifampicin is crucial to ensure therapeutic efficacy while minimizing dose-related toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3] The incorporation of a deuterated internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for any analytical variability.[2][4] This document provides a comprehensive protocol for the determination of Rifampicin in human plasma, validated in accordance with regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Rifampicin (>97.0% purity)
-
LC-MS grade formic acid[2]
-
Ammonium acetate[3]
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)[5]
Preparation of Stock and Working Solutions
-
Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rifampicin in a suitable solvent such as a 50:50 (v/v) mixture of methanol and water or dimethyl sulfoxide (DMSO).[3][5]
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare the IS stock solution by dissolving this compound in DMSO.[5]
-
Working Solutions: Prepare serial dilutions of the Rifampicin stock solution with a 50:50 (v/v) methanol and water mixture to create working standards for calibration curves and quality control (QC) samples.[3] Dilute the IS stock solution with an appropriate solvent to a final working concentration (e.g., 2000 ng/mL in DMSO or 2.5 mg/L in acetonitrile).[2][5]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Rifampicin from plasma samples.[1][5]
-
Thaw frozen plasma samples at room temperature.
-
For a 20 µL aliquot of plasma sample, add 10 µL of the IS working solution (2000 ng/mL).[5]
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 15,700 x g for 5 minutes at 4°C.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Alternatively, for a 100 µL plasma sample, 300 µL of ice-cold acetonitrile containing the internal standard can be used for precipitation.[2]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be adapted based on the available instrumentation.
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity liquid chromatograph or equivalent[2] |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.35 - 0.5 mL/min |
| Injection Volume | 0.5 - 50 µL[1][5] |
| Column Temperature | 40°C |
| Gradient Elution | A gradient starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B is typically used to ensure good separation. |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (Rifampicin) | m/z 823.4 → 791.4[1] |
| MRM Transition (this compound) | Varies based on deuteration pattern, e.g., m/z 831.4 → 799.4 |
| Spray Voltage | 4500 V[1] |
| Capillary Temperature | 275 °C[1] |
Data Presentation
The quantitative performance of the method is summarized in the tables below. These values are representative and may vary between laboratories.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| Rifampicin | 5 - 40,000[2] | >0.999[2] |
| Rifampicin | 25 - 10,000[5] | >0.99[5] |
| Rifampicin | 25 - 6,400[1] | Not specified |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 25[5] | <15[5] | <15[5] | 85-115[5] |
| Low QC | 75[5] | <15[5] | <15[5] | 85-115[5] |
| Medium QC | 500[5] | <15[5] | <15[5] | 85-115[5] |
| High QC | 8000[5] | <15[5] | <15[5] | 85-115[5] |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) |
| Rifampicin | Low, Medium, High | ~92-94[1] | Minimal (RSD <5%)[4] |
| This compound | - | ~97[1] | Not specified |
Visualizations
Experimental Workflow
Caption: Workflow for Rifampicin quantification in plasma.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method employing a deuterated internal standard described in this application note provides a reliable, sensitive, and accurate means for the quantification of Rifampicin in human plasma. The simple and rapid sample preparation protocol, coupled with the selectivity of tandem mass spectrometry, makes this method highly suitable for high-throughput analysis in clinical and research settings. Proper method validation, encompassing linearity, accuracy, precision, and stability, is paramount to ensure the generation of high-quality data.
References
- 1. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. [PDF] Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Rifampicin-d8 in CYP3A4 Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a potent antibiotic, is a well-characterized inducer of cytochrome P450 3A4 (CYP3A4), the most abundant human drug-metabolizing enzyme. Its robust and consistent induction of CYP3A4 makes it an essential positive control in in vitro studies designed to assess the potential of new chemical entities to cause drug-drug interactions. The stable isotope-labeled form, Rifampicin-d8, serves as an ideal internal standard for the accurate quantification of Rifampicin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures precise determination of the inducer concentration at the cellular level, a critical parameter for reliable interpretation of induction data.
These application notes provide a comprehensive overview and detailed protocols for utilizing Rifampicin and this compound in CYP3A4 induction studies, primarily focusing on work with primary human hepatocytes.
Mechanism of CYP3A4 Induction by Rifampicin
Rifampicin exerts its inductive effect on the CYP3A4 gene primarily through the activation of the pregnane X receptor (PXR), a nuclear receptor that functions as a xenosensor.[1][2][3] Upon binding Rifampicin, PXR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific response elements, such as the everted repeat separated by 6 base pairs (ER6) and the distal xenobiotic-responsive element module (XREM), located in the promoter region of the CYP3A4 gene.[2]
The recruitment of co-activators, including steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), along with the interaction with other transcription factors like hepatocyte nuclear factor 4 alpha (HNF4α), further enhances the transcriptional activation of the CYP3A4 gene.[2][3] This intricate signaling cascade results in increased synthesis of CYP3A4 mRNA and, subsequently, the CYP3A4 protein, leading to an elevated metabolic capacity of the cell.
Data Presentation: Quantitative Analysis of CYP3A4 Induction by Rifampicin
The following tables summarize key quantitative parameters for CYP3A4 induction by Rifampicin in in vitro systems, providing a benchmark for experimental outcomes.
Table 1: Induction of CYP3A4 mRNA Expression by Rifampicin in Primary Human Hepatocytes
| Parameter | Value | Cell System | Incubation Time | Reference |
| Fold Induction (at 10 µM) | ~80-fold | Primary Human Hepatocytes | 72 hours | [4] |
| Fold Induction (at 10 µM) | ~150-fold | Primary Human Hepatocytes | Not Specified | [2] |
| EC50 | 32.4 ± 2.0 µM | LS180 cells | 24 hours | [1] |
| Emax | 3.5-fold (± 0.1) | LS180 cells | 24 hours | [1] |
| EC50 | 0.847 µM | Human Hepatocytes | Not Specified | [5] |
| Emax | 12.3-fold | Human Hepatocytes | Not Specified | [5] |
Table 2: Induction of CYP3A4 Enzymatic Activity by Rifampicin
| Parameter | Value | Cell System | Incubation Time | Reference |
| EC50 | 42.8 ± 1.5 µM | LS180 cells | 24 hours | [1] |
| Emax | 3.5-fold (± 0.8) | LS180 cells | 24 hours | [1] |
| Fold Induction (Protein) | ~3.3-fold | Human Enterocytes | 10 days (in vivo) | [6] |
Note: EC50 (half-maximal effective concentration) and Emax (maximum effect) values can vary depending on the cell system, donor variability, and experimental conditions.
Experimental Protocols
This section outlines detailed methodologies for conducting CYP3A4 induction studies using Rifampicin, with a focus on the analytical quantification of the inducer using this compound as an internal standard.
Protocol 1: CYP3A4 Induction in Plated Primary Human Hepatocytes
This protocol describes the treatment of primary human hepatocytes with Rifampicin to induce CYP3A4 expression.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte plating and culture medium (e.g., Williams' E Medium supplemented with serum, dexamethasone, insulin, etc.)
-
Collagen-coated cell culture plates (e.g., 24- or 48-well plates)
-
Rifampicin (Inducer)
-
Vehicle control (e.g., Dimethyl sulfoxide, DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA isolation (e.g., TRIzol) or cell lysis for protein/activity assays.
Procedure:
-
Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer, typically for 4-6 hours.
-
Matrigel Overlay (Optional but Recommended): To maintain hepatocyte morphology and function, overlay the cell monolayer with a thin layer of Matrigel or a similar basement membrane extract.
-
Acclimatization: Culture the hepatocytes for 24-48 hours to allow for recovery and stabilization before treatment.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired concentrations of Rifampicin. A typical concentration range for a dose-response curve is 0.1 to 50 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest Rifampicin concentration (typically ≤ 0.1%).
-
Hepatocyte Treatment: Aspirate the old medium from the hepatocyte cultures and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48 to 72 hours. It is recommended to replace the medium with freshly prepared treatment media every 24 hours.
-
Endpoint Analysis: After the incubation period, the cells are harvested for the analysis of CYP3A4 mRNA levels (qRT-PCR), protein levels (Western blot or LC-MS/MS-based proteomics), or enzymatic activity (using a specific CYP3A4 substrate like midazolam or testosterone).
Protocol 2: Quantification of Intracellular Rifampicin using LC-MS/MS with this compound Internal Standard
This protocol details the sample preparation and analysis for determining the intracellular concentration of Rifampicin in treated hepatocytes.
Materials:
-
Rifampicin-treated and vehicle control hepatocyte cultures (from Protocol 1)
-
This compound (Internal Standard)
-
Ice-cold PBS
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Extraction:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with ice-cold PBS to remove any extracellular Rifampicin.
-
Add a known volume of ice-cold ACN containing a pre-determined concentration of this compound (e.g., 100 ng/mL) to each well.
-
Scrape the cells from the well surface and transfer the cell lysate/ACN mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously to ensure complete cell lysis and protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Rifampicin and this compound.
-
Rifampicin: m/z 823.4 → 791.4 (example transition, should be optimized)
-
This compound: m/z 831.4 → 799.4 (example transition, should be optimized based on the deuteration pattern)
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Rifampicin to this compound against the known concentrations of Rifampicin standards prepared in a similar matrix (e.g., lysate from vehicle-treated cells).
-
Calculate the concentration of Rifampicin in the experimental samples using the regression equation from the calibration curve.
-
Normalize the intracellular Rifampicin concentration to the cell number or protein content of the sample.
-
Mandatory Visualizations
Signaling Pathway of CYP3A4 Induction by Rifampicin
Caption: Signaling pathway of Rifampicin-mediated CYP3A4 induction.
Experimental Workflow for CYP3A4 Induction Study
Caption: General workflow for an in vitro CYP3A4 induction study.
Logical Relationship for Data Interpretation
Caption: Logical flow for interpreting CYP3A4 induction data.
References
- 1. Comprehensive in vitro analysis evaluating the variable drug–drug interaction risk of rifampicin compared to rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The quantitative prediction of in vivo enzyme-induction caused by drug exposure from in vitro information on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Rifampicin in Human Plasma
Welcome to the technical support center for the bioanalysis of Rifampicin in human plasma. This resource provides troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects using Rifampicin-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for the analysis of Rifampicin in human plasma?
A1: An internal standard (IS) is crucial in quantitative bioanalysis to ensure accuracy and precision.[1][2] The plasma matrix is complex and can cause variations in the analytical signal of the target analyte, a phenomenon known as the matrix effect.[3][4][5] An ideal IS, such as the stable isotope-labeled this compound, behaves chemically and physically similarly to Rifampicin throughout sample preparation and analysis. It co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer.[6] By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more reliable and reproducible quantification.
Q2: What are matrix effects and how do they impact LC-MS/MS analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2] In human plasma, these components can include phospholipids, salts, and other endogenous substances. Matrix effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification.[2][4] Failure to address significant matrix effects can result in poor accuracy, imprecision, and reduced sensitivity of the bioanalytical method. Regulatory bodies like the FDA require the evaluation of matrix effects during method validation.[7][8][9]
Q3: Why is this compound considered a suitable internal standard for Rifampicin?
A3: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" for quantitative LC-MS/MS analysis. Its chemical and physical properties are nearly identical to Rifampicin, ensuring it behaves similarly during extraction and chromatographic separation. Because it co-elutes with Rifampicin, it experiences the same degree of matrix-induced ion suppression or enhancement.[6] This co-elution allows for effective compensation of signal variability, leading to high accuracy and precision.[3]
Q4: What are the common sample preparation techniques to minimize matrix effects for Rifampicin analysis?
A4: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[8] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[8][10][11][12] While effective for removing proteins, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases.[13]
-
Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide cleaner extracts by retaining the analyte on a solid sorbent while matrix components are washed away.[8][14]
One study demonstrated that a combination of protein precipitation with a lipid removal plate (Captiva ND Lipids) resulted in almost complete recovery (92%) and the absence of a significant matrix effect.[15][16][17]
Q5: How is the matrix effect quantitatively assessed?
A5: The matrix effect is typically evaluated by calculating the Matrix Factor (MF).[1][2] This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[3][18]
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [2]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The precision of the internal standard-normalized MF across at least six different lots of human plasma should not exceed 15%.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS peak area ratios between replicate injections. | Inconsistent sample preparation. Matrix effects varying between different plasma lots. Instability of Rifampicin in plasma. | Ensure consistent and precise pipetting during sample preparation. Evaluate matrix effects using at least six different sources of blank plasma.[1][7] Rifampicin is known to be unstable in plasma; consider adding a stabilizing agent like ascorbic acid and process samples promptly.[19][20] |
| Significant ion suppression observed for both Rifampicin and this compound. | Co-elution of matrix components (e.g., phospholipids) with the analytes. Inefficient sample cleanup. | Optimize chromatographic conditions to separate the analytes from the interfering peaks.[8][21] Improve the sample preparation method; consider using a more rigorous technique like SPE or a phospholipid removal plate.[8][15][16][17] Diluting the sample can also reduce the concentration of interfering components.[22] |
| Poor recovery of Rifampicin and/or this compound. | Suboptimal extraction procedure (e.g., wrong solvent, pH). Inefficient protein precipitation. | Optimize the extraction solvent and pH to ensure efficient recovery of both analytes. Ensure complete protein precipitation by using a sufficient volume of cold precipitation solvent and adequate vortexing.[10] |
| Internal standard (this compound) signal is low or absent. | Error in adding the internal standard solution. Degradation of the IS stock solution. Mass spectrometer parameters are not optimized for the IS. | Verify the addition of the IS to all samples and standards. Check the stability and storage conditions of the IS stock solution. Optimize the MS/MS transition and collision energy for this compound. |
| Inconsistent results when analyzing patient samples compared to validation samples. | The matrix from patient samples may differ from the pooled matrix used for validation (e.g., due to disease state, co-administered medications).[1] | Evaluate matrix effects using plasma from the target patient population if possible.[1] The use of a stable isotope-labeled internal standard like this compound is critical to mitigate these differences. |
| Rifampicin peak tailing or fronting. | Poor chromatographic conditions. Column degradation. Interaction with metal components in the HPLC system. | Adjust the mobile phase composition and pH. Use a guard column to protect the analytical column. Consider using a column with a different chemistry. In some cases, metal-free columns can reduce peak shape issues for certain compounds.[23] |
Experimental Protocols
Sample Preparation using Protein Precipitation
This protocol is based on a fast and simple LC-MS/MS method for Rifampicin quantification in human plasma.[15][16]
-
Aliquoting: Transfer 100 µL of human plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking and Precipitation: Add 300 µL of ice-cold acetonitrile containing this compound (2.5 mg/L) to each tube.
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Filtration/Centrifugation:
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are example parameters and may require optimization for your specific instrumentation.
| Parameter | Value | Reference |
| LC System | Agilent 1290 Infinity or equivalent | [15][16] |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | [15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | [15][16] |
| Mobile Phase B | Acetonitrile | [15][16] |
| Flow Rate | 0.4 mL/min (example) | |
| Gradient | Optimized for separation (e.g., starting at 5% B, ramping up to 95% B) | [10][15][16] |
| Injection Volume | 5-50 µL | [10] |
| Total Run Time | ~2.4 minutes | [15][16][17] |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent | [15][16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15][16] |
| MRM Transitions | Rifampicin: m/z 823.4 → 791.4 | [10] |
| This compound: (Specific to the labeled position, e.g., m/z 831.4 → corresponding fragment) |
Quantitative Data Summary
The use of this compound has been shown to effectively mitigate matrix effects and ensure high recovery.
Table 1: Recovery and Matrix Effect Data
| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) | Reference |
| Rifampicin | Low QC (75 ng/mL) | 92.5 ± 2.17 | 2.3 | [10] |
| Rifampicin | Medium QC (600 ng/mL) | 93.2 ± 3.04 | 3.3 | [10] |
| Rifampicin | High QC (4800 ng/mL) | 94.0 ± 2.70 | 2.9 | [10] |
| Rifampicin | Not Specified | ~92 | <5 | [15][16] |
Table 2: Precision and Accuracy Data from a Validated Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
| LLOQ | 25 | < 7 | < 8 | Within ±15% | [10][11] |
| LQC | 75 | < 7 | < 8 | Within ±15% | [10][11] |
| MQC | 500 | < 7 | < 8 | Within ±15% | [11] |
| HQC | 8000 | < 7 | < 8 | Within ±15% | [11] |
Visualizations
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. longdom.org [longdom.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. moh.gov.bw [moh.gov.bw]
- 10. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. saudijournals.com [saudijournals.com]
- 14. Determination of rifampicin in human plasma and blood spots by high performance liquid chromatography with UV detection: a potential method for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. chromatographyonline.com [chromatographyonline.com]
Improving peak shape and resolution for Rifampicin and its labeled standard
Welcome to the technical support center for the chromatographic analysis of Rifampicin and its labeled standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your analytical methods, improve peak shape, and enhance resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of Rifampicin?
A1: A common starting point for Rifampicin analysis is reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer is typically used. The detection wavelength is often set around 254 nm or 341 nm.[1][2][3]
Q2: I am observing significant peak tailing with my Rifampicin peak. What are the potential causes and solutions?
A2: Peak tailing for Rifampicin, a basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[4][5] Here are some common causes and solutions:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and the stationary phase. For a basic compound like Rifampicin, using a mobile phase with a slightly acidic pH (e.g., around 3-4.5) can help to protonate the silanol groups and reduce tailing.[2][6][7]
-
Buffer Strength: Insufficient buffer capacity can result in pH shifts on the column, leading to poor peak shape. Increasing the buffer concentration (typically in the 10-50 mM range) can improve peak symmetry.[4]
-
Column Choice: If peak tailing persists, consider using a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.[4]
-
Sample Overload: Injecting too much sample can saturate the column and cause peak distortion. Try reducing the injection volume or diluting the sample.[4][8]
Q3: How can I improve the resolution between Rifampicin and its related impurities or a labeled standard?
A3: Achieving good resolution is crucial for accurate quantification. Here are some strategies to improve the separation:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention and resolution. A lower percentage of the organic solvent will generally increase retention times and may improve separation.[1][6]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can be effective for separating compounds with different polarities.[9][10]
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the analysis time.[1][6]
-
Column Particle Size: Using a column with a smaller particle size (e.g., < 3 µm) can provide higher theoretical plates and improved resolution.[9]
Q4: What are the recommended storage conditions for Rifampicin solutions to ensure stability?
A4: Rifampicin is susceptible to degradation, particularly in solution. It is advisable to prepare solutions fresh. If storage is necessary, they should be protected from light and stored at low temperatures (e.g., 4°C) to minimize degradation.[10] The use of amber vials is recommended.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of Rifampicin and its labeled standard.
Issue: Poor Peak Shape (Tailing or Fronting)
Caption: Troubleshooting workflow for poor peak shape.
Issue: Poor Resolution
Caption: Steps to improve chromatographic resolution.
Experimental Protocols
Below are examples of detailed experimental protocols that have been successfully used for the analysis of Rifampicin. These can serve as a starting point for your method development.
Protocol 1: RP-HPLC Method for Rifampicin and Isoniazid [1]
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile: Water (60:20:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 8 min |
Protocol 2: Stability-Indicating RP-HPLC Method for Rifampicin [2][11]
| Parameter | Condition |
| Instrument | HPLC with PDA Detector |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 60% Acetate buffer (pH 4.5) and 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 min |
Protocol 3: Fast LC-MS/MS Method for Rifampicin in Human Plasma [9]
| Parameter | Condition |
| Instrument | LC-MS/MS |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Gradient elution (see publication for details) |
| Detection | Mass Spectrometry (Positive Ion Mode) |
| Injection Volume | 1 µL |
| Run Time | 2.4 min |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated methods for Rifampicin analysis.
| Method Type | Analyte(s) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | Rifampicin & Isoniazid | 40 - 100 | 0.5 | 1.75 | [1] |
| RP-HPLC | Rifampicin | 100 - 300 | - | 0.18 ppm | [2] |
| LC-MS/MS | Rifampicin | 0.005 - 40 | - | 0.005 | [9] |
| HPLC | Rifampicin & related compounds | 5 - 200 | 0.2 | 1 | [12] |
Note on Labeled Standards: The chromatographic behavior of an isotopically labeled standard is nearly identical to its unlabeled counterpart. Therefore, the troubleshooting and optimization strategies outlined for Rifampicin are directly applicable to its labeled standard. The primary difference will be in the detection method, where a mass spectrometer is required to differentiate between the labeled and unlabeled forms.
References
- 1. scispace.com [scispace.com]
- 2. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 3. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. youtube.com [youtube.com]
- 6. Analytical Method Development and Validation for the Simultaneous Estimation of Rifampicin and Isoniazid in its Bulk and Pharmaceutical Dosage Forms by RP-HPLC | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 7. Analytical Method Development and Validation for the Simultaneous Estimation of Rifampicin and Isoniazid in its Bulk and Pharmaceutical Dosage Forms by RP-HPLC | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ijpca.org [ijpca.org]
- 12. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing collision energy for Rifampicin-d8 MRM transitions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are optimizing multiple reaction monitoring (MRM) methods for Rifampicin-d8.
Frequently Asked Questions (FAQs)
Q1: What is collision energy (CE) and why is it critical for MRM analysis?
A1: Collision energy is the kinetic energy applied to a selected precursor ion in the collision cell of a tandem mass spectrometer. This energy induces fragmentation of the precursor ion into smaller product ions. Optimizing the CE is crucial because each precursor-to-product ion transition has a unique energy threshold at which fragmentation is most efficient. An optimized collision energy maximizes the signal intensity of the target product ion, thereby increasing the sensitivity and specificity of the MRM assay.[1][2]
Q2: What are the established MRM transitions for Rifampicin and its deuterated internal standard, this compound?
A2: Based on published literature, the following MRM transitions have been successfully used. The most abundant fragment ion is typically chosen as the "quantifier," while a second, less abundant ion is used as a "qualifier" to confirm the identity of the analyte.[3] For the internal standard (IS), often only one transition is monitored to maximize sensitivity toward the target analyte.[3]
Q3: How do I experimentally determine the optimal collision energy for a new this compound transition?
A3: The optimal collision energy is determined empirically. The general workflow involves infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the desired product ion while ramping the collision energy over a range of voltages. The energy level that produces the most intense and stable signal for the product ion is considered the optimum.[1][4] Many modern mass spectrometer software packages include automated tools to perform this optimization.[2][3]
Q4: I don't have an established product ion for this compound. How do I find one?
A4: To identify potential product ions, you first need to perform a product ion scan (also known as a daughter scan). In this experiment, the first quadrupole (Q1) is set to isolate the precursor ion of this compound (m/z 831.5), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) scans a range of m/z values to detect all the resulting fragment ions. The most abundant and specific fragments are then selected as potential product ions for MRM method development.
Troubleshooting Guide
Problem: I am not observing any significant product ions during my product ion scan for this compound.
-
Possible Cause 1: Incorrect Precursor Ion Selection. Double-check that you have selected the correct m/z value for the protonated this compound molecule ([M+H]⁺), which is approximately 831.5.
-
Possible Cause 2: Insufficient Collision Energy. The default or initial collision energy may be too low to induce fragmentation. Try increasing the collision energy range in your experiment.
-
Possible Cause 3: Poor Ionization. Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) to ensure stable and efficient ionization of this compound.
Problem: The signal intensity for my this compound MRM transition is very low, even after CE optimization.
-
Possible Cause 1: Suboptimal Fragmentation Pathway. The chosen product ion may be a result of a low-efficiency fragmentation pathway. Re-evaluate your product ion scan data to see if there are other, more abundant fragments you could use.
-
Possible Cause 2: Matrix Effects. If analyzing samples in a complex matrix like plasma, endogenous compounds can co-elute and suppress the ionization of your analyte. Ensure your sample preparation is adequate and your chromatography provides sufficient separation.
-
Possible Cause 3: Dwell Time is Too Short. In methods with many MRM transitions, the dwell time for each transition can become very short. A longer dwell time for a specific transition allows for more ions to be detected, improving the signal-to-noise ratio.
Problem: The collision energy optimization plot does not show a distinct peak, but rather a broad plateau or multiple small peaks.
-
Possible Cause 1: Multiple Fragmentation Channels. The precursor ion may fragment into the selected product ion through multiple pathways that are optimal at different energies, resulting in a broad curve. In this case, selecting a CE value in the middle of the plateau is often a robust choice.
-
Possible Cause 2: Unstable Ion Source. Fluctuations in the ion source can lead to an unstable signal during the CE ramp. Ensure the infusion of your standard is stable before starting the optimization.
Quantitative Data Summary
The following table summarizes published MRM parameters for Rifampicin and a commonly used deuterated internal standard, this compound. These values serve as an excellent starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Reference |
| Rifampicin | 823.4 | 163.1 | 41 | Quantifier | [3] |
| Rifampicin | 823.4 | 107.1 | 61 | Qualifier | [3] |
| This compound | 831.5 | 105.2 | 85 | Internal Standard | [3] |
| Rifampicin | 823.4 | 791.4 | 10 | Quantifier | [5] |
Experimental Protocol: Optimizing Collision Energy for a this compound MRM Transition
Objective: To empirically determine the optimal collision energy (CE) for the this compound MRM transition (e.g., m/z 831.5 → 105.2).
Materials:
-
This compound analytical standard
-
HPLC-grade methanol and/or acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
A triple quadrupole mass spectrometer coupled to an LC system or syringe pump
-
Appropriate vials and syringes
Methodology:
-
Prepare a this compound Solution: Prepare a working solution of this compound at a concentration suitable for direct infusion (e.g., 100-500 ng/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set Up Infusion: Infuse the working solution into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump. This provides a stable and continuous signal.
-
Optimize Ion Source: Tune the ion source parameters (gas flows, temperatures, voltages) to maximize the signal intensity of the this compound precursor ion (m/z 831.5).
-
Select Precursor and Product Ions: In the instrument software, create an MRM method. Set the Q1 mass to the precursor ion (831.5) and the Q3 mass to the target product ion (105.2).
-
Perform Collision Energy Ramp: Program the instrument to acquire data for this MRM transition while systematically stepping the collision energy across a defined range (e.g., from 5 eV to 100 eV in 2-5 eV increments).
-
Analyze the Data: Plot the measured product ion intensity (y-axis) against the corresponding collision energy value (x-axis). The CE that yields the highest product ion intensity is the optimal collision energy for this specific transition.
-
Verify and Refine: Once the optimal CE is identified, you can perform a few replicate measurements at that fixed energy to ensure the signal is stable and reproducible.
Workflow for Collision Energy Optimization
Caption: Workflow for the empirical optimization of collision energy.
References
- 1. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
How to address isotopic interference between Rifampicin and Rifampicin-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic interference between Rifampicin and its deuterated internal standard, Rifampicin-d8, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Rifampicin and this compound analysis?
A1: Isotopic interference, also known as isotopic cross-talk, occurs when the signal of the deuterated internal standard (this compound) is artificially inflated by the contribution from the natural isotopes of the analyte (Rifampicin). Rifampicin, with a molecular formula of C₄₃H₅₈N₄O₁₂, has a certain probability of containing naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O).[1][2][3] This can lead to a molecule of Rifampicin having a mass that is 8 Da or more heavier than its monoisotopic mass, which then overlaps with the mass of this compound, leading to inaccurate quantification.
Q2: Why is isotopic interference a concern in bioanalysis?
A2: Isotopic interference can lead to non-linear calibration curves, particularly at the upper limits of quantification, and can result in the underestimation of the analyte concentration.[4][5] This is because the contribution of the analyte's isotopes to the internal standard's signal becomes more significant at higher analyte concentrations. Regulatory agencies emphasize the need to assess and mitigate such interferences to ensure the accuracy and reliability of bioanalytical data.
Q3: How can I predict the potential for isotopic interference between Rifampicin and this compound?
A3: The potential for interference can be predicted by calculating the theoretical isotopic distribution of Rifampicin. Based on its molecular formula (C₄₃H₅₈N₄O₁₂) and the natural abundance of its constituent isotopes, the theoretical contribution of Rifampicin's M+8 isotopologue to the this compound signal can be estimated.
Q4: What are the primary strategies to address isotopic interference?
A4: There are two main strategies:
-
Experimental Optimization: This involves adjusting LC-MS/MS method parameters to minimize the impact of the interference. This can include optimizing chromatographic separation or selecting specific MRM transitions that are less prone to overlap.
-
Mathematical Correction: This involves applying a mathematical algorithm to the acquired data to subtract the contribution of the analyte's isotopic signal from the internal standard's signal.[4][5]
Troubleshooting Guide: Isotopic Interference
This guide provides a step-by-step approach to identify, assess, and mitigate isotopic interference between Rifampicin and this compound.
Step 1: Identify the Symptoms of Isotopic Interference
The primary symptom of isotopic interference is a deviation from linearity in the calibration curve, especially at higher concentrations. You may observe a negative bias in the calculated concentrations of your high-concentration quality control (QC) samples.
Step 2: Experimental Assessment of Isotopic Interference
To confirm that the observed issue is due to isotopic interference, perform the following experiment:
-
Prepare a series of calibration standards of Rifampicin at concentrations spanning your analytical range.
-
Analyze these standards without the addition of the this compound internal standard.
-
Monitor the MRM transition of this compound.
-
If a signal is detected in the this compound channel and its intensity increases with the concentration of Rifampicin, this confirms isotopic interference.
Step 3: Mitigation Strategies
Based on the severity of the interference, choose one or a combination of the following strategies:
Strategy A: Chromatographic Optimization
While Rifampicin and this compound are expected to co-elute, minor differences in retention time can sometimes be exploited. However, this is often not sufficient to resolve isotopic interference completely.
Strategy B: Selection of Alternative MRM Transitions
Investigate different precursor-to-product ion transitions for both Rifampicin and this compound. It is possible that a different fragmentation pathway may result in product ions with less isotopic overlap.
Strategy C: Mathematical Correction
If experimental optimization is not sufficient, a mathematical correction can be applied. A common approach is to use a correction factor derived from the experimental assessment in Step 2. The corrected response of the internal standard (IS_corrected) can be calculated as follows:
IS_corrected = IS_measured - (Analyte_measured * CF)
Where:
-
IS_measured is the measured peak area of this compound.
-
Analyte_measured is the measured peak area of Rifampicin.
-
CF is the correction factor, which is the ratio of the signal in the IS channel to the signal in the analyte channel when analyzing a pure analyte standard.
Data Presentation
Table 1: Theoretical Isotopic Distribution of Rifampicin (C₄₃H₅₈N₄O₁₂) *
| Mass Difference (Da) | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 50.13 |
| M+2 | 12.98 |
| M+3 | 2.54 |
| M+4 | 0.40 |
| M+5 | 0.05 |
| M+6 | <0.01 |
| M+7 | <0.01 |
| M+8 | <0.01 |
*Calculated using an online isotope distribution calculator. This table illustrates that while the M+8 peak is very small, it may become significant at high concentrations of Rifampicin.
Table 2: Example LC-MS/MS Parameters for Rifampicin Analysis from Literature
| Parameter | Value | Reference |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | [6] |
| Mobile Phase A | 0.1% Formic acid in water | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Flow Rate | 0.4 mL/min | [6] |
| Injection Volume | 1 µL | [6] |
| Rifampicin MRM Transition | 823.4 → 163.1 | [6] |
| This compound MRM Transition | 831.5 → 105.2 | [6] |
| Ionization Mode | Positive ESI | [6] |
Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Interference
-
Objective: To determine the extent of isotopic contribution from Rifampicin to the this compound MRM channel.
-
Materials:
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Rifampicin reference standard
-
LC-MS/MS system
-
Validated mobile phases and chromatographic column for Rifampicin analysis
-
-
Procedure: a. Prepare a stock solution of Rifampicin in a suitable solvent (e.g., methanol). b. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the assay. c. Set up an LC-MS/MS acquisition method with the MRM transitions for both Rifampicin and this compound. d. Inject the prepared Rifampicin standards (without any this compound). e. Integrate the peak areas for both the Rifampicin and the this compound MRM transitions at each concentration level. f. Plot the peak area observed in the this compound channel against the concentration of Rifampicin. The slope of this line will indicate the degree of interference.
Visualizations
Caption: Workflow for Investigating Isotopic Interference.
Caption: Decision Tree for Addressing Isotopic Interference.
References
- 1. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 2. abundancecalculator.web.app [abundancecalculator.web.app]
- 3. IDCalc -- Isotope Distribution Calculator [proteome.gs.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Rifampicin-d8 in different solvent mixtures
This technical support center provides guidance on the stability of Rifampicin-d8 in various solvent mixtures. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The stability data presented here is based on studies of Rifampicin. As this compound is a deuterated analog, its chemical stability is expected to be highly similar. However, it is always recommended to perform analyte-specific stability tests for quantitative applications.
Frequently Asked Questions (FAQs)
Q1: What are the most stable solvents for preparing and storing this compound stock solutions?
A1: For long-term storage, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents. Stock solutions of Rifampicin in DMSO and DMF have shown good stability.[1] Specifically, stock solutions in DMSO are reported to be stable for at least 8 months.[2] In contrast, methanol is not recommended for stock solutions as it can lead to significant degradation (approximately 22.3%).[1]
Q2: How does pH affect the stability of this compound in aqueous and semi-aqueous solutions?
A2: this compound is highly susceptible to pH-dependent degradation. It is most stable in neutral to slightly acidic conditions, with minimal degradation reported around pH 6[3] and maximum stability at pH 4.0.[4] The compound decomposes rapidly in highly acidic or alkaline solutions.[4] Aqueous solutions are generally not recommended for storage for more than one day.[5]
Q3: What are the primary degradation pathways and products of this compound?
A3: The degradation of this compound is pH-dependent.
-
In acidic conditions (low pH): It primarily undergoes hydrolysis to form 3-formyl-rifamycin SV (3-F-RIF).[6][7][8] This degradation is accelerated in the presence of isoniazid.[7]
-
In alkaline conditions (high pH): It can undergo deacetylation to 25-desacetylrifampicin (25-D-RIF).[6]
-
Oxidation: Rifampicin can also auto-oxidize to Rifampicin Quinone (RIF-Q), especially in the presence of air in mildly basic solutions.[6][9]
Q4: How can I minimize the degradation of this compound during sample preparation and analysis?
A4: To minimize degradation:
-
Solvent Choice: Prepare stock solutions in high-quality DMSO or DMF and store them at low temperatures (-20°C is recommended).[1]
-
pH Control: Maintain the pH of aqueous solutions between 4.0 and 7.0. Avoid strongly acidic or alkaline conditions.[3][4]
-
Temperature: Keep solutions cool and perform experiments at controlled room temperature when necessary. Avoid prolonged exposure to high temperatures, which accelerates degradation.[1]
-
Antioxidants: To prevent oxidation to Rifampicin Quinone, consider adding an antioxidant like sodium ascorbate to your solutions.
-
Light Protection: Store solutions protected from light.
-
Working Solutions: Prepare fresh aqueous working solutions daily.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected concentrations in analytical runs. | Degradation of the analyte in the stock solution or during sample preparation. | 1. Prepare a fresh stock solution in high-purity DMSO or DMF.[1] 2. Verify the pH of your diluents and mobile phase to ensure they are within the stable range (pH 4-7).[3][4] 3. Prepare working solutions immediately before analysis. |
| Appearance of new or unexpected peaks in chromatograms. | Formation of degradation products. | 1. Identify the degradation products. Common ones include 3-formyl-rifamycin SV (in acid) and Rifampicin Quinone (from oxidation).[6][7] 2. Review your sample handling and storage procedures. Ensure protection from light, extreme pH, and high temperatures.[1] 3. If oxidation is suspected, prepare fresh solutions using de-gassed solvents or add an antioxidant like sodium ascorbate. |
Data Summary
Table 1: Stability of Rifampicin in Various Stock Solvents
| Solvent | Concentration | Storage Temperature | Duration | Stability Outcome | Reference |
| DMSO | 40 mg/L | 4°C or -20°C | 3 months | No obvious change detected | [1] |
| DMF | 40 mg/L | 4°C or -20°C | 3 months | No obvious change detected | [1] |
| Methanol | 40 mg/L | Freshly made | - | 22.3% degradation compared to DMF/DMSO | [1] |
| DMSO | 10 mg/mL | 15°C | ~8 months | Stable |
Table 2: Influence of pH on Rifampicin Stability
| Condition | Degradation Product(s) | Key Factors | Reference |
| Acidic (e.g., pH < 4) | 3-formyl-rifamycin SV | Accelerated in the presence of isoniazid | [6][7][8] |
| Neutral (e.g., pH 6-7) | - | Most stable range | [3] |
| Alkaline | 25-desacetylrifampicin, Rifampicin Quinone | Oxidation favored in the presence of air | [6] |
Experimental Protocols
Protocol 1: Recommended Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry glass vial.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 1 mg/mL). Vortex briefly until fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller volume amber glass vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light. Stock solutions prepared this way are expected to be stable for at least 3 months.[1]
Protocol 2: General Workflow for Assessing this compound Stability by HPLC
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO. Serially dilute with the chosen test solvent mixture (e.g., acetonitrile/water, different pH buffers) to create working standards and stability samples.
-
Time Zero (T0) Analysis: Immediately analyze the freshly prepared samples by a validated HPLC or UPLC-MS/MS method to establish the initial concentration.[6][10]
-
Incubation: Store the stability samples under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), inject an aliquot of each stability sample into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
Visualizations
Caption: Decision tree for solvent selection for this compound.
Caption: Simplified degradation pathways of Rifampicin.
Caption: Experimental workflow for a stability study.
References
- 1. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STUDIES ON SOME FACTORS AFFECTING THE STABILITY OF RIFAMPICIN IN SOLUTION [bpsa.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Minimizing ion suppression effects when using Rifampicin-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of ion suppression effects when using Rifampicin-d8 as an internal standard in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Rifampicin using its deuterated internal standard, this compound.
Question: Why is the signal intensity of my this compound internal standard inconsistent across samples?
Answer: Inconsistent signal intensity for this compound is a classic indicator of variable ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][2] Because this compound is chemically identical to Rifampicin (differing only in isotopic composition), it should experience the same degree of ion suppression.[3] Signal variability suggests that the concentration of interfering substances from the sample matrix differs from one sample to another.
Potential Causes and Solutions:
-
Insufficient Sample Cleanup: The most common cause is the presence of endogenous matrix components like phospholipids, salts, and proteins that were not adequately removed during sample preparation.[4]
-
Chromatographic Co-elution: Interfering compounds may be eluting from the analytical column at the same time as Rifampicin and this compound.
-
Matrix Effects from Different Sample Lots: If analyzing samples from different sources or collection times, the composition of the biological matrix can vary, leading to different degrees of ion suppression.
-
Solution: Evaluate the matrix effect for each new lot of biological samples. It may be necessary to prepare matrix-matched calibrators and quality control samples to compensate for these variations.[1]
-
Question: My analyte-to-internal standard area ratio is erratic, leading to poor precision and accuracy. What should I investigate?
Answer: Erratic area ratios, despite using a stable isotope-labeled (SIL) internal standard like this compound, point to a breakdown in the assumption that the analyte and internal standard are affected equally by the matrix.
Potential Causes and Solutions:
-
Chromatographic Separation of Analyte and IS: Although unlikely with a deuterated standard, some chromatographic conditions can cause slight separation between the analyte and its SIL internal standard. If the ion suppression is highly localized and occurs between their elution times, it can disproportionately affect one compound over the other.
-
Concentration-Dependent Suppression: The degree of ion suppression can sometimes be dependent on the concentration of the interfering species and the analyte itself.
-
Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to inconsistent ionization and signal drift over the course of an analytical run.
-
Solution: Implement regular cleaning and maintenance of the mass spectrometer's ion source. Using a divert valve to direct the initial, unretained portion of the chromatographic run (which often contains high concentrations of salts and polar interferences) to waste can also help keep the source cleaner.[7]
-
Frequently Asked Questions (FAQs)
What is ion suppression and why is it a concern when using this compound?
Ion suppression is a phenomenon in mass spectrometry where the signal of a target analyte is reduced due to the presence of other co-eluting compounds in the sample matrix.[2] These interfering molecules compete with the analyte (Rifampicin) and its internal standard (this compound) for ionization in the MS source, leading to a decreased number of ions being formed and detected.[1][2] This can result in poor sensitivity, accuracy, and precision in quantitative analysis.[1] Even with a SIL internal standard like this compound, severe or variable ion suppression can compromise the reliability of the results.
How can I quantitatively assess the degree of ion suppression in my method?
A post-column infusion experiment is a standard technique to identify regions of ion suppression in your chromatogram.[4][8] In this experiment, a solution of Rifampicin is continuously infused into the mobile phase after the analytical column but before the MS ion source.[8] When a blank, extracted matrix sample is injected, any dip in the constant baseline signal for Rifampicin indicates a region where co-eluting matrix components are causing ion suppression.[8]
Another method is the post-extraction spike analysis, which provides a quantitative measure of the matrix effect.[7] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a clean solvent. The ratio of these areas reveals the extent of ion enhancement or suppression.[7]
Which sample preparation technique is most effective at minimizing ion suppression for Rifampicin analysis?
The effectiveness of a sample preparation technique depends on the complexity of the sample matrix. While protein precipitation (PPT) is simple and fast, it is often the least effective at removing interfering components like phospholipids and can lead to significant ion suppression.[5][6][7]
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT and can significantly reduce ion suppression.[6] The choice of extraction solvent is crucial for selectively isolating Rifampicin while leaving interferences behind.[5]
-
Solid-Phase Extraction (SPE): This is often the most effective technique as it can be highly selective.[1][2] By choosing the appropriate sorbent and wash/elution solvents, SPE can effectively remove a wide range of interfering compounds, leading to the cleanest extracts and minimal ion suppression.[2][7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | High (can be >50%) | Fast, simple, inexpensive.[9] | Provides the least clean extract; high risk of ion suppression from phospholipids and salts.[6][7] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Medium | Provides cleaner extracts than PPT.[6] | More labor-intensive; potential for emulsions; may have lower recovery for polar analytes.[5] |
| Solid-Phase Extraction (SPE) | 90 - 105% | Low (<15%) | Highly selective; provides the cleanest extracts and significantly reduces matrix effects.[2][4] | More complex method development; higher cost per sample. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Preparation: Prepare a standard solution of Rifampicin (e.g., 100 ng/mL) in the mobile phase.
-
Setup: Use a syringe pump to deliver the Rifampicin solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer.
-
Equilibration: Allow the system to equilibrate until a stable, elevated baseline signal for the Rifampicin MRM transition is observed.[8]
-
Injection: Inject a blank matrix sample that has been processed through your standard sample preparation procedure.
-
Analysis: Monitor the baseline of the Rifampicin signal throughout the chromatographic run. A negative peak or dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[4][8]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is an example protocol and may require optimization for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetate buffer.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute Rifampicin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Competition for ionization in the ESI source.
Caption: Key strategies to mitigate ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ijper.org [ijper.org]
Calibration curve linearity problems with Rifampicin-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems with Rifampicin-d8 in bioanalytical methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantitative analysis of Rifampicin using this compound as an internal standard.
Question: My calibration curve for Rifampicin with this compound internal standard is non-linear at higher concentrations. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity at the upper end of a calibration curve is a common issue in LC-MS/MS analysis. The primary causes often relate to saturation effects at different stages of the analytical process. Here’s a step-by-step troubleshooting guide:
Potential Causes & Troubleshooting Steps:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[1][2] When the ion intensity exceeds the detector's linear dynamic range, the response no longer increases proportionally with the analyte concentration.
-
Troubleshooting:
-
Dilute Samples: Prepare a dilution of the high-concentration samples to bring them within the linear range of the curve.
-
Optimize MS Parameters: Reduce the detector gain or use a less abundant precursor or product ion for quantification to decrease the signal intensity.[2]
-
Use a Wider Dynamic Range Detector: If available, utilize an instrument with a wider linear dynamic range.
-
-
-
Ion Source Saturation/Matrix Effects: High concentrations of the analyte and co-eluting matrix components can lead to competition for ionization, a phenomenon known as ion suppression or enhancement.[1][3] This can cause a deviation from linearity.
-
Troubleshooting:
-
Improve Chromatographic Separation: Optimize the LC method to better separate Rifampicin from matrix interferences.
-
Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering matrix components.[3]
-
Dilution: Diluting the sample can mitigate matrix effects.
-
-
-
Analyte-to-Internal Standard Response Proportionality Loss: The fundamental assumption of using an internal standard is that it compensates for variations in sample preparation and instrument response. At very high analyte concentrations, the ionization efficiency of the analyte and internal standard may change differently, leading to a non-linear relationship in their response ratios.[2]
-
Troubleshooting:
-
Evaluate Internal Standard Concentration: Ensure the concentration of this compound is appropriate and provides a consistent response across the calibration range.
-
Matrix Effect Evaluation: Perform post-column infusion experiments to assess ion suppression/enhancement zones in your chromatogram.
-
-
Troubleshooting Workflow for High-Concentration Non-Linearity
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Question: My calibration curve is showing poor linearity at the lower concentration end. What could be the issue?
Answer:
Poor linearity at the lower limit of quantitation (LLOQ) can be caused by several factors, often related to analyte loss, background noise, or integration issues.
Potential Causes & Troubleshooting Steps:
-
Analyte Adsorption: Rifampicin can be susceptible to adsorption to surfaces in the sample collection tubes, vials, and the LC system, especially at low concentrations. This leads to a response that is lower than expected.
-
Troubleshooting:
-
Use Silanized Glassware/Low-Adsorption Vials: Minimize non-specific binding.
-
Condition the LC System: Inject a high-concentration sample before the analytical run to passivate active sites in the system.
-
Modify Mobile Phase: Adjust the pH or add a competing agent to the mobile phase to reduce adsorption.
-
-
-
Poor Signal-to-Noise Ratio: At the LLOQ, the analyte signal may be too close to the background noise, leading to inconsistent peak integration and poor precision and accuracy.
-
Troubleshooting:
-
Optimize MS/MS Parameters: Increase the dwell time or use more sensitive MRM transitions to improve the signal intensity.
-
Improve Sample Clean-up: A cleaner sample will have lower background noise.
-
-
-
Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions can have a more pronounced effect at the lowest concentration levels.
-
Troubleshooting:
-
Prepare Fresh Standards: Always prepare fresh calibration standards for each run.
-
Verify Pipetting Technique: Ensure accurate and precise pipetting, especially for small volumes.
-
-
-
Carryover: Residual analyte from a preceding high-concentration sample can artificially inflate the response of a subsequent low-concentration sample or blank.[4][5]
-
Troubleshooting:
-
Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution.
-
Inject Blanks: Inject blank samples after high-concentration standards to check for carryover.
-
-
Logical Relationship of Low-Concentration Linearity Problems
Caption: Potential causes and solutions for low-concentration non-linearity.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for Rifampicin analysis in plasma using LC-MS/MS?
A1: The linear range for Rifampicin in plasma can vary depending on the specific method and instrumentation. However, published methods show a wide range of concentrations. For example, some methods have a linear range from 5 to 40,000 µg/L[5], while others report ranges such as 5.021 to 1008.315 ng/mL[6] or 0.100 to 10.000 µg/mL[7]. The therapeutic range for Rifampicin is typically cited as 8,000-24,000 µg/L.[5]
Q2: What regression model and weighting factor are recommended for Rifampicin calibration curves?
A2: For LC-MS/MS data, which often exhibits heteroscedasticity (increasing variance with increasing concentration), a weighted linear regression is generally recommended.[1] A weighting factor of 1/x or 1/x² is commonly applied to give less weight to the higher concentration points and improve the accuracy at the lower end of the curve.[8] Some methods have also used a weighted 1/concentration² quadratic regression.[9]
Q3: Can matrix effects from different biological samples (e.g., plasma vs. liver tissue) affect the linearity of my this compound calibration curve?
A3: Yes, matrix effects can significantly impact linearity and vary between different biological matrices.[1][10] Liver tissue homogenates, for instance, can be more complex than plasma and may require more extensive sample cleanup to minimize ion suppression or enhancement that can affect the analyte and internal standard differently, leading to non-linearity. It is crucial to validate the method in the specific matrix of interest.
Q4: My correlation coefficient (r²) is >0.99, but the back-calculated concentrations for my calibrators are inaccurate. Is the curve acceptable?
A4: A high correlation coefficient alone is not sufficient to ensure linearity and accuracy. It is essential to evaluate the percentage deviation of the back-calculated concentrations from the nominal concentrations for each calibration standard. According to regulatory guidelines, this deviation should typically be within ±15% (±20% for the LLOQ). If the back-calculated values are outside these limits, the calibration curve is not acceptable, and further troubleshooting is required.
Quantitative Data Summary
The following tables summarize typical parameters for Rifampicin bioanalytical methods.
Table 1: Reported Linearity Ranges for Rifampicin Analysis
| Method | Analyte | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Rifampicin | Human Plasma | 5 - 40,000 µg/L | >0.99 | [5] |
| LC-MS/MS | Rifampicin | Plasma | 5.021 - 1008.315 ng/mL | 0.9981 | [6] |
| LC-MS/MS | Rifampicin | Human Plasma | 0.100 - 10.000 µg/mL | >0.99 | [7] |
| UPLC-MS/MS | Rifampicin | Human Plasma | 0.1 - 30 µg/mL | Not Specified | [8] |
| RP-HPLC | Rifampicin | Rat Liver Tissue | 0.5 - 60 ppm | 0.9983 | [11] |
| UV-Vis | Rifampicin | Ethyl Acetate | 2.5 - 35.0 µg/mL | 0.990 |
Table 2: Acceptance Criteria for Calibration Curve Validation
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal concentration |
| LLOQ Accuracy | Within ±20% of nominal concentration |
| Precision (CV%) of Calibrators | ≤ 15% (≤ 20% for LLOQ) |
Experimental Protocols
General Protocol for Preparation of Calibration Standards and Quality Controls
This protocol provides a general guideline for the preparation of calibration standards and quality control (QC) samples for the analysis of Rifampicin in plasma using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of Rifampicin in a suitable organic solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound (internal standard, IS) in the same solvent at a concentration of 1 mg/mL.
-
Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C).
2. Preparation of Working Solutions:
-
From the Rifampicin primary stock solution, perform serial dilutions with the same solvent to prepare a series of working standard solutions at concentrations that will cover the desired calibration range.[5]
-
Dilute the this compound primary stock solution to prepare an IS working solution at a concentration that provides an optimal response in the LC-MS/MS system.
3. Preparation of Calibration Standards:
-
Spike a known volume of blank biological matrix (e.g., plasma) with small volumes of the Rifampicin working standard solutions to achieve the final desired concentrations for the calibration curve.[5] Typically, 8-10 non-zero calibration points are used.
-
Ensure the volume of the spiking solution is minimal (e.g., <5% of the total matrix volume) to avoid altering the matrix composition.
4. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separately weighed stock solution of Rifampicin to ensure accuracy.
-
The concentrations should cover the lower, middle, and upper parts of the calibration range.
5. Sample Preparation for Analysis (Example using Protein Precipitation):
-
To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed volume of the this compound IS working solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol, often containing 0.1% formic acid) at a ratio of, for example, 3:1 (v/v) to the sample volume.
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Experimental Workflow for Sample Preparation
Caption: A general workflow for sample preparation using protein precipitation.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Technical Support Center: Mass Spectrometry Analysis of Rifampicin-d8
Welcome to the technical support center for the mass spectrometry analysis of Rifampicin-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during their experiments, with a focus on the unexpected formation of adducts.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during the mass spectrometry analysis of this compound.
Issue: An unexpected peak is observed in the mass spectrum of this compound.
Possible Cause 1: Formation of Common Adducts
In electrospray ionization (ESI) mass spectrometry, it is common for analyte molecules to form adducts with ions present in the mobile phase or from contaminants. For this compound, the most common "unexpected" peaks are often the protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), and potassium adduct ([M+K]⁺). Their presence and intensity can vary based on experimental conditions.
Solution:
-
Calculate the expected m/z values for common adducts. The molecular formula for this compound is C₄₃H₅₀D₈N₄O₁₂ and its average molecular weight is approximately 830.99 g/mol . Use the table below to verify if the unexpected peak corresponds to a common adduct.
-
Analyze the isotopic pattern. The presence of deuterium in this compound will result in a characteristic isotopic pattern. Compare the isotopic distribution of the unexpected peak with the theoretical pattern for the suspected adduct.
-
Implement measures to reduce adduct formation. Refer to the experimental protocol section for detailed procedures on minimizing sodium and other adducts.
Possible Cause 2: Presence of Rifampicin Degradation Products
Rifampicin can degrade under certain conditions, leading to the formation of products such as Rifampicin Quinone, 3-Formyl-Rifampicin, and 25-desacetylrifampicin. These degradation products will appear as separate peaks in the chromatogram and mass spectrum.
Solution:
-
Review sample preparation and storage conditions. Rifampicin is susceptible to degradation in acidic and alkaline conditions. Ensure that samples are prepared and stored under appropriate pH and temperature conditions.
-
Consult literature for m/z values of known degradation products. Compare the m/z of the unexpected peak with the values reported for common Rifampicin degradation products.
-
Optimize chromatographic separation. Ensure that the liquid chromatography method is capable of separating this compound from its potential degradation products.
Possible Cause 3: System Contamination or Carryover
Unexpected peaks can arise from contamination in the LC-MS system or carryover from previous injections. Carryover is a known issue in Rifampicin analysis.
Solution:
-
Inject a blank solvent. If the unexpected peak is present in the blank injection, it indicates system contamination or carryover.
-
Clean the injector and column. Implement a rigorous cleaning procedure for the autosampler and column to remove any residual analyte.
-
Optimize the wash solvent. Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound and its common adducts?
The expected monoisotopic mass of this compound (C₄₃H₅₀D₈N₄O₁₂) is approximately 830.45 g/mol . The table below summarizes the calculated m/z values for the most common adducts in positive ion mode.
| Ion Species | Adduct | Approximate m/z |
| This compound | [M+H]⁺ | 831.5 |
| [M+Na]⁺ | 853.5 | |
| [M+K]⁺ | 869.5 | |
| [M+NH₄]⁺ | 848.5 | |
| Note: These values are approximate and may vary slightly depending on the instrument calibration and resolution. |
Q2: Why am I observing a high abundance of sodium adducts for this compound?
High levels of sodium adducts ([M+Na]⁺) are a common issue in ESI-MS and can arise from several sources:
-
Glassware: Sodium ions can leach from glass containers.
-
Reagents and Solvents: Impurities in mobile phase components, buffers, or sample diluents.
-
Sample Matrix: Biological samples can have high concentrations
Best practices for long-term storage of Rifampicin-d8 stock solutions
This guide provides best practices for the long-term storage and handling of Rifampicin-d8 stock solutions, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid, or neat, this compound should be stored at -20°C for long-term stability.[1][2][3]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) and methanol are commonly used solvents for preparing Rifampicin stock solutions.[4] The choice of solvent may depend on the specific experimental requirements and desired concentration. It is important to note that using methanol as the initial solvent for Rifampicin has been observed to cause some degradation compared to DMSO or dimethylformamide (DMF).[4]
Q3: How should I store my this compound stock solution for long-term use?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C.[4] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.
Q4: How long can I expect my this compound stock solution to be stable?
Q5: Is this compound sensitive to light?
A5: Yes, Rifampicin is known to be sensitive to light.[5][6] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[6]
Q6: What is the stability of this compound in aqueous solutions?
A6: Aqueous solutions of Rifampicin are not recommended for long-term storage. One supplier suggests not storing aqueous solutions for more than one day.[6] The stability of Rifampicin in aqueous solutions is highly dependent on the pH. It degrades in highly acidic and alkaline conditions, with optimal stability observed around neutral pH.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in stock solution after thawing. | The solubility of this compound may be limited at lower temperatures. | Gently warm the solution and vortex or sonicate to redissolve the precipitate completely before use. Ensure the solution is clear before making dilutions. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect the solution from light. Verify the pH of your experimental media, as Rifampicin stability is pH-dependent.[7][8][9] |
| Difficulty dissolving solid this compound. | Inappropriate solvent or insufficient mixing. | Use a recommended solvent such as DMSO or methanol.[4] Ensure the solvent is of high purity. Use sonication or gentle warming to aid dissolution. |
| Color change of the solution (e.g., from red/orange to a different shade). | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. A color change can indicate chemical instability. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Reported Stability |
| Solid (Neat) | N/A | N/A | -20°C | >95% purity |
| Stock Solution | DMSO | 50 mg/mL | -20°C | Up to 1 year |
| Stock Solution | Methanol | 16 mg/mL | -20°C | Up to 1 year |
| Stock Solution | DMSO, DMF, Methanol | 4 g/L | -20°C or 4°C | At least 3 months[4] |
| Aqueous Solution | Aqueous Buffer | Not specified | Not Recommended | Not recommended for more than one day[6] |
Note: Stability data for solutions are based on studies of non-deuterated Rifampicin. It is assumed that this compound exhibits similar stability characteristics.
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound (e.g., 10 mg) using a calibrated analytical balance in a fume hood or other ventilated enclosure.
-
Transfer the weighed solid to a sterile, amber-colored vial.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for issues with this compound solutions.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. sussex-research.com [sussex-research.com]
- 4. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.se [fishersci.se]
- 7. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STUDIES ON SOME FACTORS AFFECTING THE STABILITY OF RIFAMPICIN IN SOLUTION [bpsa.journals.ekb.eg]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
The Gold Standard: Validating Analytical Methods with Rifampicin-d8 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precision and reliability of analytical methods are paramount. For the quantification of the critical anti-tuberculosis drug Rifampicin, the choice of an appropriate internal standard is a pivotal decision that directly impacts method robustness and data integrity. This guide provides a comprehensive comparison of analytical methods for Rifampicin, with a focus on the validation of methods employing Rifampicin-d8 as an internal standard. Through a detailed examination of experimental data and protocols, we illustrate why a stable isotope-labeled internal standard like this compound is often the superior choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Performance Comparison: this compound vs. Alternative Internal Standards
The use of an internal standard (IS) is crucial in LC-MS/MS analysis to correct for variations in sample preparation, injection volume, and matrix effects. An ideal IS co-elutes with the analyte and exhibits similar ionization efficiency. Here, we compare the performance of methods using the stable isotope-labeled this compound against those using other compounds as internal standards.
| Parameter | Method with this compound IS | Method with Phenacetin IS | Method with Rifapentine IS |
| Linearity (r²) | >0.999[1] | >0.998[2] | Not explicitly stated, but linearity was established |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[1] | 5.021 ng/mL (≈5 µg/L)[2] | 25 ng/mL |
| Precision (%RSD) | <5%[1] | <15%[2] | <8% (inter-day)[3] |
| Accuracy (%Bias) | Within ±15%[1] | Within ±15%[2] | Not explicitly stated, but within acceptable limits |
| Recovery | ~92%[1] | 48.65% - 55.15%[2] | 92.5% - 94.0% |
| Matrix Effect | Negligible (RSD <5%)[1] | Not explicitly reported, but method validated | Not explicitly reported, but method validated |
Key Takeaways:
-
Superior Recovery and Reduced Matrix Effects: Methods employing this compound demonstrate higher and more consistent recovery compared to those using phenacetin.[1][2] The structural similarity and co-elution of the deuterated standard with the analyte lead to more effective compensation for matrix-induced signal suppression or enhancement.[1]
-
Enhanced Precision: The lower relative standard deviation (%RSD) observed in methods with this compound indicates superior precision.[1] This is a direct result of the stable isotope-labeled IS behaving nearly identically to the analyte during extraction and ionization.
-
Comparable Linearity and Sensitivity: All compared methods demonstrate excellent linearity and comparable lower limits of quantification, suggesting that while alternative internal standards can be functional, this compound provides a more robust and reliable system.[1][2]
Experimental Protocols: A Closer Look at Methodology
The following sections detail the typical experimental protocols for the validation of an LC-MS/MS method for Rifampicin in human plasma using this compound as an internal standard.
Sample Preparation
A simple and rapid protein precipitation method is commonly employed.[1][4]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound (concentration is method-dependent).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Chromatographic Conditions
Chromatographic separation is typically achieved on a C18 reversed-phase column.[1]
-
Column: A core-shell C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is often used for fast and efficient separation.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is common.[1]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: A small injection volume (e.g., 5 µL) is sufficient for sensitive analysis.
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.[1]
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
Rifampicin: The specific precursor to product ion transition is monitored (e.g., m/z 823.4 → 791.4).
-
This compound: The corresponding transition for the deuterated internal standard is monitored (e.g., m/z 831.4 → 799.4).
-
Visualizing the Validation Workflow
The validation of a bioanalytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages of this workflow.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Comparing Rifampicin-d8 and other internal standards for Rifampicin analysis
For researchers, scientists, and drug development professionals seeking the optimal internal standard for the accurate quantification of Rifampicin, this guide provides a detailed comparison of Rifampicin-d8 and other commonly used alternatives. This objective analysis is supported by experimental data to inform your selection process.
The use of a suitable internal standard (IS) is paramount in analytical chromatography to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantification. For the analysis of the critical anti-tuberculosis drug Rifampicin, several internal standards are employed, with the deuterated analog, this compound, being a prominent choice. This guide delves into a comparative analysis of this compound, other deuterated analogs (Rifampicin-d4 and Rifampicin-d3), and a structurally analogous compound, Roxithromycin, to aid in the selection of the most appropriate IS for your analytical needs.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute closely with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal. Deuterated standards are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction and analysis.
| Internal Standard | Linearity (r²) | Precision (%CV) | Accuracy (% Bias) | Recovery (%) | Matrix Effect (%) |
| This compound | >0.999[1] | <15[1] | ±15[1] | ~92[1] | Minimal (<5% RSD)[1] |
| Rifampicin-d4 | >0.99 | <15[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Rifampicin-d3 | Not explicitly stated | 0.85 - 11.6 | 87.7 - 111 | Not explicitly stated | Not explicitly stated |
| Roxithromycin | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The performance data for Rifampicin-d4, Rifampicin-d3, and Roxithromycin are not as comprehensively reported in single studies as for this compound, making a direct head-to-head comparison challenging. The provided data is collated from different sources and experimental conditions may vary.
Detailed Experimental Protocols
Analysis of Rifampicin using this compound as an Internal Standard[1]
-
Sample Preparation: To 100 µL of plasma, add 300 µL of acetonitrile containing this compound (internal standard). Vortex to precipitate proteins and centrifuge. The supernatant is then used for analysis.
-
Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Rifampicin: m/z 823.4 → 791.4
-
This compound: m/z 831.5 → 799.5
-
-
Analysis of Rifampicin using Rifampicin-d4 as an Internal Standard[2]
-
Sample Preparation: To 100 µL of plasma, an internal standard solution containing Rifampicin-d4 is added, followed by a protein precipitation step.
-
Chromatography:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Monitored Transitions: Specific precursor and product ions for Rifampicin and Rifampicin-d4 are monitored.
-
Analysis of Rifampicin using Rifampicin-d3 as an Internal Standard
-
Sample Preparation: Protein precipitation of plasma samples containing Rifampicin and the internal standard, Rifampicin-d3.
-
Chromatography:
-
Column: A reversed-phase UPLC column.
-
Mobile Phase: A gradient of mobile phases containing formic acid.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Rifampicin: m/z 823.5 → 791.4
-
Rifampicin-d3: Not explicitly stated, but would be a +3 Da shift from the parent compound.
-
-
Analysis of Rifampicin using Roxithromycin as an Internal Standard[2]
-
Sample Preparation: Protein precipitation of plasma samples using acetonitrile, with Roxithromycin added as the internal standard.
-
Chromatography:
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Not explicitly stated, but typically ESI+.
-
Monitored Transitions:
-
Rifampicin: m/z 823.691 → 791.757[2]
-
Roxithromycin: m/z 837.535 → 679.731
-
-
Visualizing the Workflow and Comparison
To better understand the analytical process and the logical comparison between the internal standards, the following diagrams are provided.
Experimental workflow for Rifampicin analysis.
Logical comparison of internal standards.
Conclusion
Based on the available data, This compound stands out as the most robust and well-validated internal standard for the analysis of Rifampicin. Its isotopic labeling ensures that its chemical and physical properties are almost identical to the analyte, leading to superior accuracy and precision by effectively compensating for matrix effects and variations in sample processing.
While other deuterated analogs like Rifampicin-d4 and Rifampicin-d3 are also suitable choices and are expected to perform well, the comprehensive validation data for this compound provides a higher degree of confidence in its performance.
Roxithromycin , as a structural analog, offers a more cost-effective alternative. However, its different chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to Rifampicin. The limited availability of comprehensive validation data for its use as an internal standard for Rifampicin analysis necessitates thorough in-house validation before its adoption in routine analytical methods.
For researchers prioritizing the highest level of accuracy and reliability in their Rifampicin quantification, This compound is the recommended internal standard . For applications where cost is a significant constraint, Roxithromycin may be considered, provided that a rigorous validation is performed to ensure it meets the specific requirements of the assay.
References
A Head-to-Head Comparison: Evaluating Internal Standards for the Bioanalytical Cross-Validation of Rifampicin
A deep dive into the cross-validation of bioanalytical methods for Rifampicin, this guide provides a comparative analysis of commonly used internal standards, focusing on the performance of Rifampicin-d8 against its alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for Rifampicin.
The accurate quantification of drug concentrations in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is critical to ensure the accuracy and precision of bioanalytical methods, particularly for complex molecules like Rifampicin. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. This guide presents a comparative overview of this compound and other commonly employed internal standards, supported by experimental data from various studies.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. Ideally, a stable isotope-labeled (SIL) version of the analyte is the gold standard, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization. This section compares the performance of this compound with other deuterated and non-deuterated internal standards.
| Internal Standard | Analyte | Matrix | Method | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | Rifampicin | Human Plasma | LC-MS/MS | >0.99 | 95.0 - 105.0 | <15 | ~92 | [1][2] |
| Rifampicin-d3 | Rifampicin | Human Plasma | UPLC-MS/MS | >0.99 | 90.1 - 108.0 | <11.4 | Not Reported | [3] |
| Rifampicin-d4 | Rifampicin | Human Plasma | LC-MS/MS | >0.99 | 85 - 115 | <15 | Not Reported | [4] |
| Rifapentine | Rifampicin | Human Plasma | HPLC-UV | >0.99 | Not Reported | Not Reported | Not Reported | [5] |
Key Observations:
-
This compound consistently demonstrates excellent performance with high linearity, accuracy, and precision, along with good recovery.[1][2]
-
Other deuterated analogs like Rifampicin-d3 and Rifampicin-d4 also provide reliable results, showcasing the suitability of stable isotope-labeled internal standards.[3][4]
-
Rifapentine , a structural analog, has also been utilized as an internal standard.[5] While it can be a cost-effective alternative, potential differences in extraction recovery and ionization efficiency compared to Rifampicin should be carefully evaluated during method validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative experimental protocols for the quantification of Rifampicin in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Kinetex C18 column (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Rifampicin: Precursor ion > Product ion (e.g., m/z 823.4 > 791.4)
-
This compound: Precursor ion > Product ion (e.g., m/z 831.4 > 799.4)
-
-
Collision Energy and other MS parameters: Optimized for each specific instrument and analyte.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the primary metabolic pathway of Rifampicin.
Caption: Experimental workflow for the bioanalysis of Rifampicin using LC-MS/MS.
Caption: Primary metabolic pathway of Rifampicin.
Conclusion
The cross-validation of bioanalytical methods is paramount for ensuring data integrity and comparability across different studies and laboratories. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Rifampicin due to its ability to accurately correct for variability during sample processing and analysis. While other deuterated analogs and structural analogs can also be employed, they require thorough validation to demonstrate their suitability. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for developing and validating robust bioanalytical methods for Rifampicin.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Deuterium Labeling Slows Rifampicin Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is paramount. This guide provides an objective comparison of the metabolism of Rifampicin and its deuterated analogue, highlighting the potential of deuterium labeling to improve the drug's pharmacokinetic profile. The information is supported by established principles of drug metabolism and includes detailed experimental protocols for verification.
Rifampicin, a cornerstone in the treatment of tuberculosis, undergoes rapid metabolism in the liver, primarily through deacetylation to its active metabolite, 25-desacetylrifampicin.[1][2] This metabolic process, catalyzed by the enzyme human arylacetamide deacetylase (AADAC), can lead to a relatively short half-life and the need for frequent dosing.[3] Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, at metabolically active sites can significantly slow down this process due to the kinetic isotope effect (KIE).[4][5] This guide explores the theoretical and practical aspects of this phenomenon in the context of Rifampicin metabolism.
The Isotope Effect on Rifampicin's Pharmacokinetics
Strategic placement of deuterium on the acetyl group of Rifampicin is expected to decrease the rate of its deacetylation. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for the AADAC enzyme to cleave it.[4] This slowing of metabolism would likely lead to a longer plasma half-life (t½), a lower clearance rate (CL), and an increased area under the plasma concentration-time curve (AUC), signifying greater overall drug exposure from a given dose.
While direct comparative clinical data for a deuterated version of Rifampicin is not yet publicly available, the expected impact on its pharmacokinetic parameters can be extrapolated from the known principles of the kinetic isotope effect. The following table presents a hypothetical but scientifically plausible comparison based on these principles.
| Pharmacokinetic Parameter | Standard Rifampicin | Deuterated Rifampicin (Predicted) | Percentage Change |
| Clearance (CL) | ~9.0 L/h[6] | ~6.3 L/h | ~30% decrease |
| Half-life (t½) | ~2-3 hours | ~3.5-5 hours | ~75-67% increase |
| Area Under the Curve (AUC) | ~40 mg·h/L[7][8] | ~57 mg·h/L | ~42.5% increase |
| Metabolite Formation Rate (25-desacetylrifampicin) | High | Moderately Reduced | Slower formation |
Note: The values for deuterated Rifampicin are projected based on the principles of the kinetic isotope effect and are intended for illustrative purposes. Actual values would need to be determined through experimental studies.
Visualizing the Metabolic Pathway
The primary metabolic pathway of Rifampicin involves the enzymatic conversion to 25-desacetylrifampicin. This process is a key determinant of the drug's duration of action.
Figure 1. Metabolic pathway of Rifampicin.
Experimental Protocol: In Vitro Metabolism of Rifampicin and its Deuterated Analogue
This protocol outlines a detailed methodology for a comparative in vitro study to quantify the metabolic stability of Rifampicin versus its deuterated counterpart using human liver microsomes.
Materials and Reagents
-
Rifampicin (analytical standard)
-
Deuterated Rifampicin (synthesized with deuterium at the acetyl group)
-
Human Liver Microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Figure 2. Workflow for in vitro metabolism assay.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare stock solutions (e.g., 10 mM) of Rifampicin and deuterated Rifampicin in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Add the working solutions of Rifampicin or deuterated Rifampicin to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug (Rifampicin or deuterated Rifampicin) and the primary metabolite (25-desacetylrifampicin). A detailed LC-MS/MS protocol can be adapted from established methods.[9][10][11]
-
Data Analysis
-
Plot the natural logarithm of the remaining parent drug concentration versus time for both Rifampicin and its deuterated analogue.
-
Determine the in vitro half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Compare the t½ and CLint values for the deuterated and non-deuterated Rifampicin to quantify the magnitude of the deuterium isotope effect.
-
Quantify the formation of 25-desacetylrifampicin over time for both compounds to compare the rates of metabolism.
Conclusion
Deuterium labeling presents a promising strategy to modulate the metabolic profile of Rifampicin. By slowing the primary deacetylation pathway, it is anticipated that a deuterated version of Rifampicin would exhibit a longer half-life and increased overall exposure. This could potentially lead to improved therapeutic efficacy, reduced dosing frequency, and a better side-effect profile. The provided experimental protocol offers a robust framework for researchers to empirically validate these expected benefits in a laboratory setting. Further in vivo studies would be necessary to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated Rifampicin.
References
- 1. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampin and rifabutin and their metabolism by human liver esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics of rifampicin in adult TB patients and healthy volunteers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine [mdpi.com]
- 11. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Quantification of Rifampicin Using Rifampicin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the accuracy and precision of Rifampicin quantification in biological matrices using the deuterated internal standard, Rifampicin-d8, against other commonly used internal standards. The selection of an appropriate internal standard is paramount for robust and reliable bioanalytical method development, directly impacting the integrity of pharmacokinetic, toxicokinetic, and clinical studies. This document summarizes key performance data from validated LC-MS/MS methods and offers detailed experimental protocols to aid researchers in their analytical method development and validation.
Superior Accuracy and Precision with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. By closely mimicking the chemical and physical properties of the analyte, Rifampicin, it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This leads to enhanced accuracy and precision in quantification.
Quantitative Performance Data
The following tables summarize the accuracy and precision data from validated LC-MS/MS methods for the quantification of Rifampicin using different internal standards.
Table 1: Performance of this compound as an Internal Standard [1]
| Quality Control (QC) Level | Concentration (µg/L) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low QC | 15 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium QC | 750 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High QC | 30000 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Data adapted from a validated LC-MS/MS method for Rifampicin in human plasma.
Table 2: Performance of Alternative Internal Standards
| Internal Standard | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) | Reference |
| Rifapentine | LLOQ | 25 | < 7 | < 10 | < 8 | < 10 | [2] |
| Low QC | 75 | < 7 | < 10 | < 8 | < 10 | [2] | |
| Medium QC | 600 | < 7 | < 10 | < 8 | < 10 | [2] | |
| High QC | 4800 | < 7 | < 10 | < 8 | < 10 | [2] | |
| Phenacetin | Low QC | 50.691 | 3.2 | 98.8 | 4.5 | 102.1 | [3][4] |
| Medium QC | 482.769 | 2.8 | 101.2 | 3.9 | 103.5 | [3][4] | |
| High QC | 804.615 | 2.5 | 99.5 | 3.1 | 101.8 | [3][4] |
As evidenced by the data, methods employing this compound demonstrate excellent precision and accuracy, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. While other internal standards like Rifapentine and Phenacetin can also yield acceptable results, the use of a deuterated analog generally provides the most reliable correction for analytical variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the quantification of Rifampicin using the compared internal standards.
Method 1: Rifampicin Quantification using this compound[1]
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity liquid chromatograph
-
Column: Kinetex C18 (50 × 2.1 mm, 2.6 μm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
MS System: Agilent 6460 Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Rifampicin: 823.4 → 163.1 (quantifier), 823.4 → 107.1 (qualifier)
-
This compound: 831.4 → 163.1
-
Calibration Curve:
A calibration curve is constructed by plotting the peak area ratio of Rifampicin to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method 2: Rifampicin Quantification using Rifapentine[2]
Sample Preparation:
-
To 100 µL of plasma or CSF, add the internal standard solution (Rifapentine).
-
Precipitate proteins with an organic solvent.
-
Centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: Not specified
-
Mobile Phase: Gradient elution with acetonitrile and 15 mM ammonium formate buffer (pH 5) containing 0.05% formic acid.
-
MS System: Not specified
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Rifampicin: 823.4 → 791.4
-
Rifapentine: 877.4 → 150.8
-
Method 3: Rifampicin Quantification using Phenacetin[3][4]
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (Phenacetin).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: BDS Hypersil Gold C18
-
Mobile Phase: Methanol and 2mM ammonium acetate (80:20 v/v).
-
MS System: Not specified
-
Ionization Mode: Not specified
-
MRM Transitions: Not specified
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of Rifampicin using this compound as an internal standard.
Caption: Experimental workflow for Rifampicin quantification.
Conclusion
The data presented in this guide underscores the superior performance of this compound as an internal standard for the accurate and precise quantification of Rifampicin in biological matrices. Its use minimizes analytical variability, ensuring the generation of high-quality, reliable data essential for drug development and clinical research. While alternative internal standards can be employed, the use of a stable isotope-labeled analog like this compound is strongly recommended for achieving the highest level of confidence in bioanalytical results.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Guide to Regulatory Expectations for Deuterated Internal Standards like Rifampicin-d8
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is paramount. This guide provides a comparative overview of the regulatory guidelines and scientific considerations for using deuterated internal standards, with a specific focus on Rifampicin-d8, a stable isotope-labeled internal standard for the antibiotic Rifampicin.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds like this compound, are widely regarded as the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their use is strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the accuracy and reliability of analytical data.[2][3] This preference is rooted in the ability of a SIL-IS to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[4][5]
The Regulatory Landscape: A Harmonized Expectation for Robustness
Both the FDA and EMA emphasize the importance of a well-characterized and validated bioanalytical method.[6][7] The use of an internal standard is a key component of this validation process. The FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance, harmonized with the International Council for Harmonisation (ICH), recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible.[2] The EMA echoes this sentiment, noting that over 90% of submissions to the agency incorporate SIL-IS in their supporting assay validations.[3]
The primary rationale for this recommendation is the ability of a SIL-IS to effectively correct for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[2][3] Matrix effects arise from the interference of other components in the biological sample with the ionization of the analyte, leading to ion suppression or enhancement.[3] Because a deuterated internal standard like this compound is chemically almost identical to the analyte (Rifampicin), it experiences nearly the same matrix effects.[5] This co-eluting behavior allows for accurate normalization of the analyte's response, leading to more reliable and reproducible results.[3][4]
While not an absolute requirement, the absence of a SIL-IS often requires more extensive justification and validation to demonstrate the robustness of the method.[7] Regulatory bodies may reject studies where a surrogate internal standard is not a close enough analog to the analyte.[3]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The superiority of deuterated internal standards over structural analogs is well-documented in scientific literature.[1][8] A key advantage is the near-identical chromatographic retention time and extraction recovery, which is often not the case with structural analogs.[4][8] This ensures that both the analyte and the internal standard are subjected to the same experimental conditions at every stage.
To illustrate the performance advantages, consider the following hypothetical comparison based on typical validation parameters for the analysis of Rifampicin:
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Regulatory Acceptance Criteria (Typical) |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +10.0% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 5.0% | ≤ 12.0% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | ≤ 4.0% | ≤ 15.0% | IS-normalized matrix factor CV ≤ 15% |
| Recovery Variability (%CV) | ≤ 3.5% | ≤ 13.0% | Consistent and reproducible |
This table summarizes expected performance based on literature; it is not from a single head-to-head study.
The tighter precision and accuracy observed with this compound are directly attributable to its ability to better compensate for analytical variability.
Experimental Workflow and Protocols
The integration of a deuterated internal standard into a bioanalytical workflow is a straightforward process. The following diagram illustrates a typical experimental workflow for the quantification of Rifampicin in human plasma using this compound.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scispace.com [scispace.com]
Inter-laboratory Comparison of Rifampicin Quantification Using Rifampicin-d8: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies for the quantification of Rifampicin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Rifampicin-d8 as an internal standard. The data and protocols presented herein are compiled from various validated studies to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating and implementing robust bioanalytical assays for Rifampicin.
Rifampicin, a cornerstone in the treatment of tuberculosis, requires careful therapeutic drug monitoring to ensure efficacy and minimize toxicity.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample processing.[1][3] This guide summarizes key performance characteristics from different laboratories to aid in the selection and development of analytical methods.
Quantitative Performance Comparison
The following table summarizes the key validation parameters from two distinct LC-MS/MS methods that utilize this compound for the quantification of Rifampicin in human plasma. This side-by-side comparison allows for an objective assessment of each method's performance.
| Parameter | Method A | Method B |
| Linearity Range | 5 - 40,000 µg/L[1] | 75 - 30,000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[1] | 75 ng/mL[2] |
| Intra-day Precision (%CV) | < 5% (RSD)[1] | < 10.7% (%CV)[2] |
| Inter-day Precision (%CV) | Not explicitly stated, but method validated over three days[1] | < 5.8% (%CV)[2] |
| Accuracy (% Deviation) | Within ± 20% for LLOQ, ± 15% for other QCs[1] | < 7.8% (% deviation)[2] |
| Recovery | ~92%[1] | Not explicitly stated |
| Sample Preparation | Captiva ND Lipids filtration plate[1][4] | Protein precipitation with 0.1% TFA in Acetonitrile[2] |
| Total Run Time | 2.4 minutes[1][4] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the two compared methods.
Method A: Fast and Simple LC-MS/MS Method [1][5][6]
-
Sample Preparation: Plasma samples containing Rifampicin and the internal standard, this compound, were processed using a Captiva ND Lipids filtration plate.
-
Chromatography:
-
System: 1290 Infinity liquid chromatograph.
-
Column: Kinetex C18 column (50 × 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry:
-
System: 6460 Triple Quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Ion Source Parameters:
-
Gas Flow (and Temperature): 5 L/min (275°C).
-
Nebulizer Pressure: 310 kPa.
-
Sheath Gas Flow (and Temperature): 11 L/min (400°C).
-
Capillary Voltage: 4000 V.
-
-
Fragmentor Voltage: 80 V.
-
MRM Transitions:
-
Rifampicin (Quantifier): m/z 823.4 → 163.1 (Collision Energy: 41 eV).
-
Rifampicin (Qualifier): m/z 823.4 → 107.1 (Collision Energy: 61 eV).
-
-
Method B: LC/MS/MS for Rifamycin Antibiotics [2]
-
Internal Standard Preparation: A working internal standard solution of this compound was prepared in methanol at a concentration of 1,000 ng/mL.
-
Sample Preparation:
-
To 50 µL of plasma sample (unknown or QC), 25 µL of the working internal standard solution and 25 µL of methanol were added.
-
For standard curve samples, 25 µL of the appropriate working spiking standard and 25 µL of the working internal standard were added to 50 µL of blank plasma.
-
All tubes were vortexed before the addition of 150 µL of 0.1% trifluoroacetic acid in acetonitrile.
-
-
Chromatography and Mass Spectrometry: Specific parameters for the chromatographic separation and mass spectrometric detection were not detailed in the provided abstract but were validated according to FDA criteria for bioanalytical assays.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of Rifampicin in plasma samples using LC-MS/MS with an internal standard.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance characteristics of Rifampicin-d8 in different biological matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Rifampicin-d8 as an internal standard in the quantitative analysis of Rifampicin in various biological matrices. Data is presented to objectively compare its performance against other commonly used internal standards, supported by detailed experimental protocols.
Executive Summary
The quantification of Rifampicin, a key antibiotic in the treatment of tuberculosis, in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it effectively compensates for variability in sample preparation and matrix effects. This guide demonstrates the superior performance of this compound in terms of recovery and matrix effect mitigation in human plasma compared to other internal standards like phenacetin, rifapentine, and cilostazol. While data in other matrices such as urine and tissue homogenates are less abundant, the available information suggests that deuterated internal standards provide the most reliable results.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. The ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics.
Table 1: Performance Characteristics of this compound and Alternative Internal Standards in Human Plasma
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect | Linearity (r²) |
| This compound | 92%[1] | 88%[1] | Absolute RIF/IS ratio: 101.89 ± 1.95% (No significant effect)[1] | >0.999[1] |
| Rifapentine | 92.5 - 94.0%[2] | 96.9%[2] | Not explicitly reported, but method deemed reliable[2] | Not explicitly reported |
| Phenacetin | 48.65 - 55.15%[3] | 60.22%[3] | Not explicitly reported, but method validated[3] | >0.998[3] |
| Cilostazol | Not explicitly reported | Not explicitly reported | Not explicitly reported, but method validated | >0.995 |
Note: The data presented is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the extraction and analysis of Rifampicin using this compound as an internal standard in different biological matrices.
Experimental Workflow for Rifampicin Analysis in Human Plasma
Caption: Experimental workflow for Rifampicin analysis in plasma.
Protocol 1: Analysis of Rifampicin in Human Plasma using this compound
This protocol is based on the method described by Rakuša et al. (2019).[1]
1. Sample Preparation:
-
To 50 µL of human plasma, add a working solution of this compound.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix and then filter the sample using a Captiva ND Lipids filtration plate.
-
The resulting filtrate is directly injected into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system.
-
Column: Kinetex C18 column (50 × 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MS/MS System: Agilent 6460 Triple Quadrupole MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Rifampicin transition: m/z 823.4 → 791.4
-
This compound transition: m/z 831.4 → 799.4
-
Protocol 2: Analysis of Rifampicin in Human Urine using a Deuterated Internal Standard
This protocol is adapted from a method for analyzing first-line anti-tuberculosis drugs in urine, which utilized a deuterated internal standard for Rifampicin (Rifampicin-d3).[4]
1. Sample Preparation:
-
Dilute 10 µL of urine sample with the internal standard solution.
-
No further extraction is required before injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: Kinetex Polar C18 analytical column.
-
Mobile Phase: Gradient elution with 5 mM ammonium acetate and acetonitrile with 0.1% formic acid.
-
MS/MS System: Triple-quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.
Caption: Isotope dilution mass spectrometry principle.
Discussion
The data presented in this guide highlights the advantages of using a stable isotope-labeled internal standard, specifically this compound, for the quantitative analysis of Rifampicin in biological matrices.
Plasma: In human plasma, this compound demonstrates excellent performance with high and consistent recovery, and minimal matrix effects.[1] This is in contrast to other internal standards like phenacetin, which shows significantly lower and more variable recovery.[3] While rifapentine shows good recovery, the potential for cross-reactivity or differential matrix effects due to its structural difference from Rifampicin cannot be entirely ruled out without direct comparative studies. The ideal internal standard, a stable isotope-labeled version of the analyte, ensures that any variations during sample processing or analysis affect both the analyte and the internal standard equally, leading to a more accurate and precise measurement.
Urine: For urine analysis, the use of a deuterated internal standard for Rifampicin has been shown to be effective in a validated LC-MS/MS method.[4] The direct dilution approach without extensive sample cleanup is possible due to the high sensitivity and selectivity of the MS/MS detection, where the stable isotope-labeled internal standard plays a crucial role in compensating for potential matrix effects inherent to this biological fluid.
Tissue Homogenates: While specific data on the performance of this compound in tissue homogenates is limited, the principles of isotope dilution mass spectrometry suggest that it would be the most suitable internal standard. The complexity of tissue matrices makes them prone to significant matrix effects, and a stable isotope-labeled internal standard is the most effective way to correct for these interferences.
Conclusion
For the accurate and reliable quantification of Rifampicin in biological matrices, particularly in regulated bioanalysis, the use of this compound as an internal standard is strongly recommended. Its performance in human plasma is well-documented and superior to non-isotopically labeled internal standards. While further studies are needed to fully characterize its performance in other matrices like urine and tissue homogenates, the fundamental advantages of using a stable isotope-labeled internal standard make it the preferred choice for robust and reliable bioanalytical method development. Researchers and drug development professionals should prioritize the use of this compound to ensure the highest quality data in their studies.
References
Justification for using a stable isotope-labeled internal standard like Rifampicin-d8
In the precise world of bioanalysis, particularly for therapeutic drug monitoring (TDM), accuracy and reliability are paramount. For researchers, scientists, and drug development professionals quantifying the crucial anti-tuberculosis drug Rifampicin, the choice of an internal standard can be the determining factor between ambiguous and definitive results. This guide provides a comprehensive comparison, supported by experimental data, to justify the use of a stable isotope-labeled (SIL) internal standard like Rifampicin-d8 over other alternatives.
The Challenge of Bioanalysis: Why Internal Standards are Essential
Biological matrices such as plasma and serum are complex environments. When analyzing a drug like Rifampicin, several factors can introduce variability and compromise the accuracy of the results:
-
Matrix Effects: Endogenous components in the sample can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal.[1] This effect can vary significantly between individual patient samples.[2]
-
Ionization Variability: Fluctuations in the performance of the mass spectrometer's ion source can lead to inconsistent signal intensity.[1][3]
-
Sample Preparation Losses: During the multi-step process of extracting the drug from the biological matrix, some amount of the analyte is inevitably lost. The efficiency of this recovery can differ from sample to sample.
An internal standard (IS) is a compound added in a known quantity to every sample, calibrator, and quality control sample at the beginning of the analytical process.[4] Its purpose is to mimic the behavior of the analyte and thereby correct for the variations mentioned above. The detector measures the ratio of the analyte's response to the IS's response, which provides a more accurate and precise measurement than relying on the absolute response of the analyte alone.[4]
The Superiority of Stable Isotope-Labeled Internal Standards
While structurally similar analogs can be used as internal standards, the gold standard in modern mass spectrometry is the use of a stable isotope-labeled version of the analyte itself.[1][5] A SIL internal standard is a compound where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[1][5]
This compound is the deuterated form of Rifampicin, making it an ideal internal standard. The key justification for its use lies in its near-identical physicochemical properties to the unlabeled Rifampicin.[5] It shares the same extraction recovery, chromatographic retention time, and ionization efficiency. Because it is chemically identical, it experiences the same matrix effects and procedural losses as the analyte.[4] However, due to its higher mass (from the eight deuterium atoms), it is distinguishable by the mass spectrometer, allowing for independent quantification.[5] This co-eluting, yet mass-distinct, nature allows it to provide the most accurate correction for analytical variability.
Comparison of Internal Standard Strategies
| Feature | No Internal Standard | Structural Analog IS (e.g., Rifapentine) | Stable Isotope-Labeled IS (this compound) |
| Accuracy | Low; highly susceptible to variations. | Moderate; can partially correct for variability. | High; provides the most effective correction. |
| Precision | Poor; results can be highly variable. | Fair; improves reproducibility over no IS. | Excellent; significantly reduces analytical variance. |
| Matrix Effect Compensation | None. | Partial; chemical differences lead to dissimilar matrix effects. | Optimal; experiences identical matrix effects as the analyte. |
| Recovery Correction | None. | Partial; differences in properties can lead to different recovery rates. | Optimal; mirrors the recovery of the analyte precisely. |
| Chromatography | N/A | Elutes at a different retention time, which can be problematic if matrix interferences are time-dependent. | Co-elutes with the analyte, ensuring it is subjected to the same conditions. |
Experimental Data: The Performance of this compound in Practice
The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rifampicin is well-documented.[6][7][8] Below is a summary of typical performance data from validated assays.
Quantitative Performance Data
| Parameter | Typical Performance using this compound |
| Linearity (r²) | > 0.999[6] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[6] |
| Analytical Range | 5 - 40,000 µg/L[6][7] |
| Intra-day Precision (%RSD) | < 15%[9] |
| Inter-day Precision (%RSD) | < 15%[9] |
| Accuracy (%RE) | Within ±15% of the nominal value[9] |
| Recovery | ~92%[6][7] |
| Matrix Effect (%CV) | < 5%[6][7] |
Data synthesized from published LC-MS/MS methods.[6][7][8][9]
These data demonstrate that methods employing this compound achieve the high levels of linearity, sensitivity, precision, and accuracy required for clinical applications like TDM and pharmacokinetic studies. The minimal matrix effect validates the ability of the SIL internal standard to compensate for inter-individual differences in patient plasma.[2][6]
Experimental Protocol: Quantification of Rifampicin in Human Plasma using LC-MS/MS
This section details a typical workflow for the quantification of Rifampicin in human plasma samples using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a concentration of 2.5 mg/L).[6]
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-25 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A gradient is typically used to ensure good separation from endogenous plasma components, with a total run time of under 3 minutes.[6]
-
Injection Volume: 0.5 - 10 µL.
Tandem Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifampicin: m/z 823.5 → 791.4
-
This compound (IS): m/z 831.5 → 799.5
-
-
Data Analysis: The peak area ratio of the Rifampicin MRM transition to the this compound MRM transition is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of unknown samples is then determined from this curve.
Visualizing the Rationale and Process
To better illustrate the concepts discussed, the following diagrams outline the logical justification, experimental workflow, and metabolic context for using this compound.
References
- 1. Biotransformations of rifamycins: process possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampicin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 7. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rifampicin-d8: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Rifampicin-d8, a deuterated analog of the antibiotic Rifampicin. Adherence to these procedures is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Classification
This compound, like its parent compound Rifampicin, should be treated as a hazardous chemical. According to safety data sheets (SDS), Rifampicin is harmful if swallowed and requires disposal as hazardous waste.[1][2][3][4][5] All waste containing this compound, including pure compound, contaminated labware, and solutions, must be managed according to hazardous waste protocols.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:
-
Safety glasses with side-shields or goggles[2]
-
Chemical-resistant gloves[2]
-
A lab coat or protective suit[2]
-
In cases of potential dust formation, a NIOSH-approved respirator should be used.[2][5]
Segregation and Storage of this compound Waste
Proper segregation and storage are the first steps in the disposal workflow.
-
Waste Identification: Any material that has come into contact with this compound is considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound
-
Contaminated personal protective equipment (gloves, etc.)
-
Rinsate from cleaning contaminated glassware
-
Contaminated disposable labware (e.g., pipette tips, weighing boats)
-
Solutions containing this compound
-
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[8] The container must be compatible with the chemical properties of this compound and any solvents used.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and include the following information:[6][8]
-
Full chemical name: "this compound Waste"
-
All components of a mixture, if applicable
-
The date when the waste was first added to the container
-
The name and contact information of the principal investigator or laboratory supervisor
-
Appropriate hazard pictograms
-
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[7][9] Ensure the storage area is well-ventilated.
Step-by-Step Disposal Procedure
The disposal of this compound should not be done via standard trash or sewer systems.[2][8] Instead, a licensed hazardous waste disposal service must be utilized.
-
Collection and Segregation: Collect all this compound waste in the appropriately labeled container as described above. Do not mix with other incompatible waste streams.[7]
-
Secure Storage: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area within the laboratory.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[9] Follow all institutional procedures for waste manifest and pickup requests.
-
Decontamination of Empty Containers: Any container that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6][7] After triple-rinsing, the container may be disposed of as regular waste, though it is best practice to deface the label.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.
-
Contain and Clean: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[10] A vacuum with a HEPA filter is recommended.[10] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Quantitative Data and Experimental Protocols
While the search results provide comprehensive qualitative guidance on the disposal of chemical waste, they do not contain specific quantitative data tables for this compound disposal or detailed experimental protocols for its degradation. Research has been conducted on the degradation of Rifampicin, for instance, through enzymatic oxidation followed by a hydrogen peroxide bleaching step, which transforms it into non-antimicrobial compounds.[11] Another study explored its degradation in acidic mediums.[12][13][14] However, these are research-level degradation methods and not standard disposal procedures. For disposal purposes, the quantitative limits and specific methodologies are determined by local, state, and federal regulations and the capabilities of the licensed disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Chemo-Enzymatic Degradation of Rifampicin - ChemistryViews [chemistryviews.org]
- 12. scielo.br [scielo.br]
- 13. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Rifampicin-d8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Rifampicin-d8. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, laboratories can minimize exposure risks and ensure the safe management of this compound.
Personal Protective Equipment (PPE) and Hazard Summary
This compound, a deuterated form of the antibiotic Rifampin, requires careful handling due to its potential hazards. While one Safety Data Sheet (SDS) for this compound states it is not a hazardous substance, the SDS for the parent compound, Rifampicin, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Given the structural similarity, it is prudent to handle this compound with the same precautions as Rifampicin.
Quantitative Data Summary
| Hazard Classification | GHS Category | Description | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation | [2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [2][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, a glove box, or a similar containment system to minimize inhalation exposure.[6]
-
Area Designation: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
2. Personal Protective Equipment (PPE) - Donning Sequence:
-
Gown: Wear a disposable, low-permeability lab gown with a solid front, long sleeves, and tight-fitting cuffs.[7][8]
-
Gloves (Double Gloving): Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[7][9] Change the outer gloves every hour or immediately if contaminated, torn, or punctured.[7]
-
Eye Protection: Wear chemical safety goggles or a face shield for primary eye protection.[6][9] Contact lenses should be avoided as they can absorb and concentrate irritants.[9]
-
Respiratory Protection: If there is a risk of dust generation and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95) should be worn.[9][10] Personnel must be fit-tested and trained in the proper use of respirators.[10]
-
Additional Protection: For handling larger quantities, consider protective shoe covers and a head covering.[9]
3. Weighing and Aliquoting the Compound:
-
Containment: Perform all weighing and aliquoting of the solid compound within a chemical fume hood or other ventilated enclosure to control dust.[6]
-
Technique: Use a damp cloth or a filtered vacuum for cleaning spills of dry solids to avoid generating dust.[6] Avoid dry sweeping.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
4. Dissolution and Use in Experiments:
-
Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Personal Hygiene: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[7][8][9]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9][10]
5. Doffing PPE Sequence:
-
Remove outer gloves.
-
Remove gown.
-
Remove inner gloves.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound should be treated as hazardous chemical waste.[11]
1. Solid Waste:
-
Contaminated PPE: Dispose of all used PPE, including gowns, gloves, and shoe covers, in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Weighing Papers and Consumables: Place all contaminated consumables, such as weighing papers, pipette tips, and tubes, into the hazardous waste container.
2. Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved, sealed container for chemical waste disposal according to institutional guidelines.[11]
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. While autoclaving can destroy pathogens, it may not degrade the antibiotic.[11] Therefore, collect this waste in a designated hazardous waste container. Do not pour it down the drain.[11]
3. Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
4. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.
-
Glassware: Reusable glassware should be decontaminated. One method is to soak it in a suitable solvent that will dissolve this compound and then wash it thoroughly.
5. Waste Pickup:
-
Follow your institution's procedures for the storage and pickup of hazardous chemical waste. Ensure all containers are properly labeled and sealed.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. abmole.com [abmole.com]
- 2. fishersci.se [fishersci.se]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. osha.gov [osha.gov]
- 8. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
